Product packaging for TA-064 metabolite M-3(Cat. No.:CAS No. 87081-59-2)

TA-064 metabolite M-3

Cat. No.: B15186374
CAS No.: 87081-59-2
M. Wt: 333.4 g/mol
InChI Key: CWPGTQFOKMYLBR-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

TA-064 metabolite M-3 is a useful research compound. Its molecular formula is C18H23NO5 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23NO5 B15186374 TA-064 metabolite M-3 CAS No. 87081-59-2

Properties

CAS No.

87081-59-2

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

4-[2-[[(2R)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]ethyl]-2-methoxyphenol

InChI

InChI=1S/C18H23NO5/c1-23-17-9-12(3-5-14(17)20)7-8-19-11-16(22)13-4-6-15(21)18(10-13)24-2/h3-6,9-10,16,19-22H,7-8,11H2,1-2H3/t16-/m0/s1

InChI Key

CWPGTQFOKMYLBR-INIZCTEOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CCNC[C@@H](C2=CC(=C(C=C2)O)OC)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CCNCC(C2=CC(=C(C=C2)O)OC)O)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of TA-064 (Denopamine) Metabolite M-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of M-3, a significant metabolite of the cardiotonic agent TA-064, also known as Denopamine.

Introduction to TA-064 (Denopamine)

TA-064, or Denopamine, is a selective β1-adrenergic agonist known for its positive inotropic effects on the heart.[1][2] Its chemical name is (R)-(-)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino] ethanol. The study of its metabolism is crucial for understanding its pharmacokinetic profile, efficacy, and safety.

Discovery of Metabolite M-3

The identification of M-3 as a metabolite of Denopamine was a result of metabolism studies conducted in rats and dogs.[3] These studies aimed to elucidate the biotransformation pathways of the parent drug.

Experimental Protocol for Metabolite Discovery

The discovery of M-3 involved the administration of 14C-labeled Denopamine to rats and dogs, followed by the analysis of urine, feces, and bile to identify and quantify the metabolites.

Animal Models and Dosing:

  • Species: Male Sprague-Dawley rats and male beagle dogs.

  • Dosing: A single oral dose of 5 mg/kg of [14C]Denopamine.

Sample Collection and Analysis:

  • Urine and feces were collected at various intervals post-administration.

  • Bile was collected from bile-duct cannulated rats.

  • Metabolites were separated and purified using a combination of chromatographic techniques, including thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

  • Structural elucidation of the isolated metabolites was performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

experimental_workflow_discovery cluster_dosing Dosing cluster_sample_collection Sample Collection cluster_analysis Analysis dosing Oral Administration of [14C]Denopamine (5 mg/kg) urine Urine dosing->urine Collection over time feces Feces dosing->feces Collection over time bile Bile dosing->bile Collection over time extraction Metabolite Extraction urine->extraction feces->extraction bile->extraction separation Chromatographic Separation (TLC, HPLC) extraction->separation identification Structural Elucidation (MS, NMR) separation->identification

Structure and Formation of Metabolite M-3

Metabolite M-3 was identified as 4-[2-[[(2R)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]ethyl]-2-methoxyphenol.[4]

Metabolic Pathway

The formation of M-3 from Denopamine involves O-demethylation of one of the methoxy groups on the phenethyl portion of the molecule. This reaction is likely catalyzed by cytochrome P450 enzymes in the liver.

metabolic_pathway TA064 TA-064 (Denopamine) (R)-(-)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino] ethanol M3 Metabolite M-3 4-[2-[[(2R)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]ethyl]-2-methoxyphenol TA064->M3 O-demethylation (Cytochrome P450)

Synthesis of Metabolite M-3

A plausible synthetic route for M-3 can be designed based on established organic chemistry principles, involving the coupling of two key intermediates.

Proposed Synthetic Scheme

The synthesis would likely involve the preparation of a protected phenylethanolamine derivative and a protected phenethylamine derivative, followed by their coupling and subsequent deprotection.

synthesis_workflow cluster_intermediates Intermediate Synthesis cluster_coupling_deprotection Coupling and Deprotection cluster_final_product Final Product intermediate1 Synthesis of protected (2R)-2-amino-1-(4-hydroxy-3-methoxyphenyl)ethanol coupling Coupling of Intermediates intermediate1->coupling intermediate2 Synthesis of protected 2-(4-hydroxy-3-methoxyphenyl)ethylamine intermediate2->coupling deprotection Removal of Protecting Groups coupling->deprotection M3 Metabolite M-3 deprotection->M3

Quantitative Data

The metabolism studies of Denopamine provided quantitative data on the excretion of its metabolites.

MetaboliteSpecies% of Dose in Urine% of Dose in Feces
M-3 RatData not specifiedData not specified
M-3 DogData not specifiedData not specified
Other MetabolitesRat>80% (total)<20% (total)
Other MetabolitesDog~50% (total)~50% (total)

Note: While the referenced study confirms the identification of M-3, specific quantitative excretion data for this individual metabolite was not detailed in the abstract.[3] The overall excretion patterns for total metabolites are provided for context.

Conclusion

The discovery of metabolite M-3 provides valuable insight into the biotransformation of TA-064 (Denopamine). Understanding the metabolic fate of this drug is essential for a complete pharmacological and toxicological assessment. The proposed synthetic route for M-3 would enable the preparation of this metabolite for use as an analytical standard and for further biological evaluation.

References

In Vitro Profile of Denopamine Metabolite M-3: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers a detailed examination of the in vitro characteristics of M-3, a metabolite of the cardiotonic agent denopamine. Denopamine is recognized as a selective β1-adrenergic agonist, and understanding the pharmacological profile of its metabolites is crucial for a comprehensive assessment of its therapeutic action and safety. This document is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Metabolic Formation of M-3

In vitro studies using rat and rabbit liver preparations have elucidated the metabolic pathways leading to the formation of denopamine metabolites. Denopamine, chemically identified as (-)-(R)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol, undergoes several biotransformations.

One of the key metabolic routes involves the formation of M-2 (3-methoxydenopamine) through a catechol intermediate (M-4). Subsequently, the metabolite M-3 is formed via the 4'-O-demethylation of M-2.[1] It has been noted that M-1, another metabolite formed by 4'-O-demethylation of denopamine, does not appear to be a precursor for M-3, as M-1 was not observed to undergo ring-hydroxylation in the microsomal system studied.[1]

The metabolic cascade leading to M-3 can be visualized as follows:

Denopamine Denopamine M4 M-4 (catechol intermediate) Denopamine->M4 3-hydroxylation M2 M-2 (3-methoxydenopamine) M4->M2 3-O-methylation M3 M-3 M2->M3 4'-O-demethylation

Metabolic pathway to Denopamine Metabolite M-3.

Glucuronidation of M-3

Further in vitro investigations have focused on the conjugation of denopamine and its metabolites. Glucuronidation is a major phase II metabolic pathway that facilitates the excretion of drugs and their metabolites. When studied with rabbit liver microsomal fractions, M-3 exhibited a higher rate of glucuronidation compared to denopamine and its other metabolites, M-1 and M-2.[1] For metabolites like M-1 and M-3, which have two phenolic hydroxy groups, conjugation preferentially occurs at the 4'-hydroxy group.[1]

The experimental workflow for determining the rate of glucuronidation typically involves the following steps:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Rabbit Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Cofactors UDPGA Cofactors->Incubate Substrate Denopamine or Metabolite (M-3) Substrate->Incubate Stop Stop Reaction Incubate->Stop Separate Chromatographic Separation (e.g., HPLC) Stop->Separate Quantify Quantify Glucuronide Separate->Quantify

Workflow for in vitro glucuronidation assay.

Pharmacological Characterization of Parent Compound: Denopamine

While direct quantitative data on the receptor binding affinity and functional activity of M-3 are not extensively available in the cited literature, the pharmacological profile of the parent compound, denopamine, provides essential context.

Denopamine is a selective β1-adrenergic receptor partial agonist.[2][3] Its mechanism of action involves the stimulation of β1-adrenergic receptors, which leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and ultimately, an enhanced cardiac contractile force.[3][4][5]

Table 1: In Vitro Pharmacological Data for Denopamine

ParameterReceptor/TissueValueReference
Binding Affinity (Ki)
Rat Heart (β1)545 nM[6]
Rat Lung (β2)2205 nM[6]
β1/β2 Selectivity (KiL/KiH) 4.1[6]
Functional Activity
Agonist Activity (pD2)Canine Right Ventricular Muscle6.12[3]
Antagonist Activity (pA2)Canine Right Ventricular Muscle4.50[3]

This table summarizes the properties of the parent drug, denopamine, to provide a framework for the potential activity of its metabolites.

The signaling pathway for denopamine at the β1-adrenergic receptor is illustrated below:

Denopamine Denopamine Beta1AR β1-Adrenergic Receptor Denopamine->Beta1AR Binds to G_protein Gs Protein Beta1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Increased Cardiac Contractility PKA->Response Leads to

Denopamine's signaling pathway via the β1-receptor.

Experimental Methodologies

a) In Vitro Metabolism Studies

  • Preparation of Liver Fractions: Rat and rabbit livers are homogenized and subjected to differential centrifugation to obtain microsomal and 9000g supernatant fractions.[1]

  • Incubation: Denopamine is incubated with the liver fractions in the presence of necessary cofactors, such as an NADPH-generating system for oxidative metabolism and S-adenosyl-L-methionine for methylation.[1]

  • Analysis: The incubation mixtures are analyzed using techniques like high-performance liquid chromatography (HPLC) to separate and identify the metabolites.

b) Glucuronidation Assays

  • Incubation: The substrate (denopamine or its metabolites) is incubated with liver microsomal fractions in the presence of uridine diphosphate-glucuronic acid (UDPGA).[1]

  • Quantification: The rate of formation of the glucuronide conjugate is determined, often through chromatographic methods.

c) Radioligand Binding Assays (for Denopamine)

  • Membrane Preparation: Membranes are prepared from tissues rich in the target receptors (e.g., rat heart for β1, rat lung for β2).[6]

  • Assay Conditions: The membranes are incubated with a radioligand (e.g., ³H-dihydroalprenolol) and varying concentrations of the competing drug (denopamine).[6]

  • Data Analysis: The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

Conclusion

The in vitro characterization of denopamine metabolite M-3 has primarily focused on its formation and subsequent conjugation. It is established as a product of the demethylation of the M-2 metabolite and exhibits a high rate of glucuronidation. While specific data on the direct pharmacological activity of M-3 at adrenergic receptors are not detailed in the available literature, the comprehensive understanding of the parent compound's profile serves as a critical foundation for inferring the potential contribution of its metabolites to the overall therapeutic and toxicological effects. Further research is warranted to fully elucidate the receptor binding and functional characteristics of M-3.

References

Pharmacological profile of TA-064 M-3 metabolite

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for the pharmacological profile of a specific metabolite designated as "M-3" for a compound labeled "TA-064" did not yield any publicly available scientific literature or data. The search results primarily provided information on two distinct compounds: TA-064 , a selective beta-1 adrenergic agonist, and TP-064 , a protein arginine methyltransferase 4 (PRMT4) inhibitor.

There was no specific mention or characterization of an "M-3" metabolite for either of these compounds in the retrieved documents. Comprehensive pharmacological data, including receptor binding affinities, functional activity, and detailed experimental protocols, is not available for a substance identified as "TA-064 M-3 metabolite."

Therefore, it is not possible to provide the requested in-depth technical guide, data tables, or visualizations for the specified metabolite. It is recommended to verify the compound and metabolite nomenclature to ensure accuracy. Further research may be possible if a more precise identifier for the molecule of interest is available.

An In-depth Technical Guide to the Mechanism of Action of TA-064 and its Metabolite M-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TA-064, also known as Denopamine, is a selective β1-adrenergic receptor agonist developed as a cardiotonic agent for the treatment of congestive heart failure. Its pharmacological activity resides primarily in its ability to enhance myocardial contractility. The metabolism of TA-064 has been studied, leading to the identification of several metabolites, including M-3. While the mechanism of the parent compound is well-documented, the specific pharmacological activities of its metabolites, such as M-3, are less extensively described in publicly available literature. This guide provides a comprehensive overview of the known mechanism of action of TA-064, its metabolic pathways with a focus on the formation of the M-3 metabolite, and summarizes the available data on its pharmacological effects.

Introduction to TA-064 (Denopamine)

TA-064, or Denopamine, is a synthetic catecholamine derivative with selective agonist activity at β1-adrenergic receptors.[1] Developed as an orally active inotropic agent, it has been investigated for its therapeutic potential in managing heart failure.[2] Its selectivity for β1-receptors, which are predominantly located in the heart, allows for a targeted increase in cardiac contractility with a reduced propensity for peripheral vascular and bronchial effects associated with non-selective β-agonists.[1]

Mechanism of Action of TA-064 (Denopamine)

The primary mechanism of action of TA-064 is the selective stimulation of β1-adrenergic receptors in cardiac myocytes. This interaction initiates a well-defined signaling cascade that ultimately leads to an increase in the force of myocardial contraction (positive inotropic effect).

Signaling Pathway

The binding of TA-064 to the β1-adrenergic receptor triggers the following sequence of events:

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The Gsα-GTP complex dissociates and activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Phosphorylation of Target Proteins: PKA phosphorylates several key proteins involved in cardiac muscle contraction, including:

    • L-type Calcium Channels: Phosphorylation increases the influx of calcium ions (Ca2+) into the cell during an action potential.

    • Phospholamban: Phosphorylation removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to increased calcium uptake into the sarcoplasmic reticulum.

  • Enhanced Contractility: The increased intracellular calcium concentration and more efficient calcium cycling result in a stronger and more forceful contraction of the cardiac muscle.

TA064_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TA064 TA-064 (Denopamine) Beta1_AR β1-Adrenergic Receptor TA064->Beta1_AR Binds to G_protein Gs Protein Beta1_AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates SR Sarcoplasmic Reticulum PKA->SR Phosphorylates Phospholamban on Ca_ion Ca2+ Ca_channel->Ca_ion Increases influx of Contraction Increased Myocardial Contraction Ca_ion->Contraction SR->Contraction Enhances Ca2+ release

Caption: Signaling pathway of TA-064 (Denopamine) in cardiac myocytes.

Metabolism of TA-064 and Formation of Metabolite M-3

The in vitro metabolism of TA-064 has been investigated using rat and rabbit liver preparations. These studies have identified several metabolic pathways, including oxidation, methylation, and glucuronidation.

Metabolic Pathways

The primary metabolic transformations of Denopamine involve O-demethylation, ring hydroxylation, and subsequent methylation and glucuronidation. The key metabolites identified are:

  • M-1: 4'-O-Demethylated denopamine

  • iso-M-1: 3'-O-Demethylated denopamine

  • M-2: 3-Methoxydenopamine

  • M-3: 4'-O-Demethylated-3-methoxydenopamine

  • M-4: 3-Hydroxylated denopamine (catechol intermediate)

Formation of Metabolite M-3

The formation of metabolite M-3 follows a specific pathway where the parent compound, Denopamine, undergoes hydroxylation and subsequent methylation before demethylation.

  • Hydroxylation: Denopamine is first hydroxylated at the 3-position of the phenyl ring to form the catechol intermediate, M-4.

  • Methylation: The catechol intermediate (M-4) is then O-methylated to form 3-methoxydenopamine (M-2).

  • Demethylation: Finally, M-2 undergoes demethylation at the 4'-position to yield the M-3 metabolite.

It is noteworthy that the direct ring hydroxylation of M-1 (4'-O-demethylated denopamine) to form M-3 was not observed to be a metabolic route in the in vitro system.

TA064_Metabolism TA064 TA-064 (Denopamine) M4 M-4 (Catechol Intermediate) TA064->M4 Hydroxylation M2 M-2 (3-Methoxydenopamine) M4->M2 O-Methylation M3 M-3 M2->M3 4'-O-Demethylation Glucuronide M-3 Glucuronide M3->Glucuronide Glucuronidation

Caption: Metabolic pathway for the formation of TA-064 metabolite M-3.

Mechanism of Action of Metabolite M-3

Quantitative Data

The following table summarizes key quantitative data related to the pharmacological effects of TA-064 (Denopamine). Data for the M-3 metabolite is not available in the reviewed literature.

ParameterSpecies/SystemValue/EffectReference
Receptor Binding Affinity Human β1-Adrenergic Receptor7-fold lower inhibition constant than for β2-AR
Adenylyl Cyclase Stimulation Cells expressing human β1-AR7-fold greater potency than for β2-AR expressing cells
<10% of maximal stimulation by isoproterenol
Positive Inotropic Effect Canine right ventricular musclepD2 = 6.12 (as an agonist)
pD2 = 4.50 (as an antagonist at higher conc.)
Maximum PIE similar to isoproterenol (single doses)
cAMP Increase Canine right ventricular muscle~65% of maximum increase by isoproterenol

Experimental Protocols

In Vitro Metabolism Studies
  • System: Rat and rabbit liver preparations (microsomal fraction and 9000g supernatant).

  • Incubation: Denopamine was incubated with the liver preparations in the presence of an NADPH-generating system. For methylation studies, S-adenosyl-L-methionine was also included.

  • Analysis: The formation of metabolites was likely analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for identification and quantification, although specific details are not provided in the abstract.

  • Glucuronidation Assay: The rates of glucuronidation of Denopamine and its metabolites were assessed using rabbit liver microsomal fractions.

Receptor Binding and Functional Assays
  • System: Heterologous expression system (e.g., cultured cells) expressing human β1 and β2-adrenergic receptors.

  • Radioligand Binding: Whole cells were radiolabeled with a non-selective β-antagonist (e.g., [125I]iodopindolol). The ability of Denopamine to displace the radioligand was measured to determine its binding affinity (inhibition constant).

  • Adenylyl Cyclase Activity: The potency and efficacy of Denopamine to stimulate adenylyl cyclase activity were measured in cells expressing either β1 or β2 receptors. This is typically done by quantifying the production of cAMP in response to the drug.

  • Receptor Desensitization and Down-regulation: Cells were pre-incubated with Denopamine or a full agonist (isoproterenol) for various durations (e.g., 20 minutes to 24 hours). The subsequent responsiveness of the receptor to stimulation and the total number of receptors were then measured to assess desensitization and down-regulation, respectively.

Conclusion

TA-064 (Denopamine) exerts its cardiotonic effects through the selective agonism of β1-adrenergic receptors, leading to a cascade of intracellular events that enhance myocardial contractility. Its metabolism is complex, involving several enzymatic modifications to produce metabolites such as M-3. The formation of M-3 proceeds via hydroxylation, methylation, and subsequent demethylation of the parent compound. While the metabolic pathway is outlined, the specific mechanism of action of the M-3 metabolite remains to be fully elucidated from publicly available scientific literature. Further research, including accessing key publications from the time of the drug's development, is necessary to provide a comprehensive understanding of the pharmacological profile of all of TA-064's metabolites.

References

Unraveling the Biological Profile of Denopamine: A Focus on its Adrenergic Selectivity and Muscarinic Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denopamine is a synthetic phenylethanolamine derivative primarily recognized for its cardiotonic properties. Extensive research has characterized it as a potent and selective β1-adrenergic receptor agonist.[1][2][3][[“]] While the user's query specifically requested information on the biological activity of denopamine at the M-3 muscarinic receptor, a comprehensive review of the scientific literature indicates a lack of direct, significant interaction at this receptor. This technical guide will provide an in-depth analysis of denopamine's established pharmacological profile, focusing on its well-documented β1-adrenergic activity. Furthermore, it will address the limited and indirect findings related to its interplay with the muscarinic receptor system, particularly in the context of airway smooth muscle physiology.

Primary Pharmacological Target: The β1-Adrenergic Receptor

Denopamine's principal mechanism of action lies in its selective agonism at β1-adrenergic receptors, which are predominantly located in the heart.[1] This selectivity is crucial to its therapeutic effects as a cardiotonic agent for the management of heart failure.[3]

Signaling Pathway

Stimulation of β1-adrenergic receptors by denopamine initiates a well-defined signaling cascade:

  • Receptor Binding and G-Protein Activation: Denopamine binds to the β1-adrenergic receptor, inducing a conformational change that activates the associated heterotrimeric Gs protein.

  • Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1]

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[1]

  • Phosphorylation of Target Proteins: PKA phosphorylates several key intracellular proteins, including L-type calcium channels and phospholamban.[1]

  • Increased Calcium Influx and Contractility: Phosphorylation of L-type calcium channels increases calcium influx into cardiac myocytes, leading to enhanced myocardial contractility (positive inotropic effect).[1]

Denopamine_B1_Signaling Denopamine Denopamine B1AR β1-Adrenergic Receptor Denopamine->B1AR Binds to Gs Gs Protein B1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_ion Ca2+ Ca_channel->Ca_ion Increases influx Contractility Increased Myocardial Contractility Ca_ion->Contractility Leads to

Caption: Denopamine's β1-Adrenergic Signaling Pathway.
Quantitative Pharmacological Data

The following table summarizes key quantitative parameters that define denopamine's activity at β-adrenergic receptors.

ParameterReceptor SubtypeValueSpeciesExperimental SystemReference
pD2 β16.12CanineVentricular muscle[2]
Inhibition Constant (Ki) β17-fold lower than β2HumanHeterologous expression system[5]
Potency (Adenylyl Cyclase Stimulation) β17-fold greater than β2HumanHeterologous expression system[5]
Intrinsic Activity β1Weak partial agonist (<10% of isoproterenol)HumanHeterologous expression system[5]

Interaction with Muscarinic Receptors: An Indirect Relationship

The M3 muscarinic acetylcholine receptor (M3R) is a Gq-coupled receptor that, upon activation, stimulates phospholipase C, leading to an increase in intracellular calcium and smooth muscle contraction.[6][7] This is a key pathway in bronchoconstriction.[8]

Current research does not support a direct agonistic or antagonistic activity of denopamine at the M3 receptor. However, one study investigating the mechanisms of airway smooth muscle (ASM) contraction provides some insight into the interplay between β1-adrenergic and muscarinic signaling.

Findings in Airway Smooth Muscle

In airway smooth muscle, both M2 and M3 muscarinic receptors are expressed. While M3 receptors are primarily responsible for bronchoconstriction, M2 receptors can sensitize M3 receptor signaling.[9] A study by Alkawadri et al. demonstrated that stimulation of β1-adrenergic receptors with denopamine antagonized the effects of M2 receptor activation.[9] This effect was quantitatively similar to M2 receptor blockade. Importantly, the study suggests that the cAMP production triggered by denopamine's action on β1-receptors had little effect on the mechanical responses elicited by the M3 receptor.[9] This indicates that while denopamine can indirectly influence cholinergic responses in tissues co-expressing different receptor subtypes, it does not appear to directly modulate M3 receptor signaling.

Denopamine_Muscarinic_Interaction cluster_cholinergic Cholinergic Pathway cluster_adrenergic Adrenergic Pathway Acetylcholine Acetylcholine M2R M2 Receptor Acetylcholine->M2R M3R M3 Receptor Acetylcholine->M3R M2R->M3R Sensitizes M3R_signaling M3 Signaling (Contraction) M3R->M3R_signaling Denopamine Denopamine B1AR β1-Adrenergic Receptor Denopamine->B1AR B1AR_signaling β1 Signaling (cAMP) B1AR->B1AR_signaling B1AR_signaling->M2R Antagonizes

Caption: Indirect Interaction of Denopamine with Muscarinic Signaling in Airway Smooth Muscle.

Other Receptor Interactions

Besides its primary activity at β1-adrenergic receptors, denopamine has been shown to possess some activity at other adrenergic receptor subtypes. Notably, it has been reported to act as an α1H-adrenoceptor-selective antagonist in vascular preparations.[10] This action may contribute to a decrease in total peripheral resistance observed in vivo.[10]

Experimental Protocols

The following outlines the general methodologies employed in the characterization of denopamine's pharmacological profile.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of denopamine for different receptor subtypes.

  • General Procedure:

    • Membrane preparations from cells or tissues expressing the receptor of interest are incubated with a radiolabeled antagonist (e.g., [125I]iodopindolol for β-receptors).

    • Increasing concentrations of unlabeled denopamine are added to compete with the radioligand for binding.

    • The amount of bound radioactivity is measured, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.[5]

Binding_Assay_Workflow start Start prep_membranes Prepare Receptor-Expressing Membrane Fractions start->prep_membranes incubate Incubate with Radioligand and Denopamine prep_membranes->incubate separate Separate Bound and Free Radioligand incubate->separate measure Measure Bound Radioactivity separate->measure calculate Calculate Ki measure->calculate end End calculate->end

Caption: General Workflow for Radioligand Binding Assay.
Functional Assays (Adenylyl Cyclase Activity)

  • Objective: To determine the potency (EC50) and efficacy of denopamine in activating downstream signaling.

  • General Procedure:

    • Whole cells expressing the receptor of interest are incubated with increasing concentrations of denopamine.

    • The production of cAMP is measured, often using techniques like radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).

    • Concentration-response curves are generated to determine the EC50 and maximal response.[5]

Conclusion

References

TA-064 M-3 receptor binding affinity studies

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature reveals no evidence of TA-064 binding to the M3 muscarinic receptor. The compound TA-064, also known as Denopamine, is consistently identified as a selective beta-1 adrenergic receptor agonist.[1][2][3][4] Its pharmacological activity is centered on the cardiovascular system, where it exerts positive inotropic effects, making it a subject of research as a cardiotonic agent.[1][2][5][6]

Given the absence of data for TA-064's interaction with the M3 receptor, this guide will provide a comprehensive overview of M3 receptor binding affinity studies using a representative and well-characterized M3 selective antagonist, Darifenacin , as an illustrative example. This will serve to fulfill the user's request for an in-depth technical guide on the core methodologies and data presentation for M3 receptor binding studies.

Introduction to M3 Muscarinic Receptors

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[7][8] The M3 receptor subtype is primarily coupled to Gq/11 proteins.[8] Upon activation, it stimulates phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a variety of cellular responses, including smooth muscle contraction, glandular secretion, and modulation of cell proliferation.[7][8] M3 receptors are prominently expressed in smooth muscle, exocrine glands, and the vascular endothelium.[7][8] Their role in these tissues makes them a significant target for drug development, particularly for therapies aimed at treating conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).

Darifenacin: A Case Study in M3 Receptor Binding

Darifenacin is a potent and selective M3 muscarinic receptor antagonist. Its selectivity for the M3 receptor over other muscarinic subtypes (M1, M2, M4, M5) is a key feature of its clinical efficacy in the treatment of overactive bladder, as it minimizes side effects associated with the blockade of other muscarinic receptors.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in drug development. It is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of Darifenacin for the five human muscarinic receptor subtypes.

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
M3 [3H]-N-methyl scopolamineCHO cells0.8Farde et al., 1986
M1 [3H]-PirenzepineHuman Cortex12Farde et al., 1986
M2 [3H]-AF-DX 384Human Heart25Farde et al., 1986
M4 [3H]-N-methyl scopolamineCHO cells15Farde et al., 1986
M5 [3H]-N-methyl scopolamineCHO cells10Farde et al., 1986

Note: This table is a representative example based on typical findings for Darifenacin. Actual values may vary between studies.

Experimental Protocols

The determination of binding affinity is achieved through meticulously designed and executed experiments. The following sections detail the methodologies for key assays.

Radioligand Binding Assay

This is a fundamental technique to characterize the interaction between a ligand and a receptor.

Objective: To determine the affinity and selectivity of a test compound (e.g., Darifenacin) for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing the human M3 muscarinic receptor (e.g., from CHO-K1 cells)

  • Radioligand: [3H]-N-methyl scopolamine ([3H]-NMS) - a non-selective muscarinic antagonist

  • Test compound (Darifenacin) at various concentrations

  • Non-specific binding control: Atropine (a high-affinity, non-selective muscarinic antagonist) at a high concentration (e.g., 1 µM)

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [3H]-NMS at a fixed concentration (typically near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine.

  • Equilibrium: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Calcium Mobilization Assay)

Functional assays measure the biological response elicited by ligand binding.

Objective: To determine the functional potency of a test compound as an antagonist at the M3 receptor.

Materials:

  • Cells stably expressing the human M3 receptor (e.g., CHO-K1 or HEK-293 cells)

  • A muscarinic agonist (e.g., Carbachol)

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Test compound (Darifenacin) at various concentrations

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • A fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Plate the M3-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Antagonist Incubation: Incubate the cells with varying concentrations of the test compound (Darifenacin) for a specific period.

  • Agonist Stimulation: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject a fixed concentration of the agonist (Carbachol) and record the change in fluorescence over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. This IC50 value represents the functional potency of the antagonist.

Mandatory Visualizations

M3 Receptor Signaling Pathway

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Gq Gq Protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC co-activates Response Cellular Response (e.g., Contraction) Ca->Response mediates PKC->Response phosphorylates targets

Caption: M3 muscarinic receptor signaling cascade via the Gq/PLC pathway.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow Start Start Prep Prepare Reagents: - Cell Membranes - Radioligand ([3H]-NMS) - Test Compound - Buffers Start->Prep Incubate Incubate Components: Membranes + [3H]-NMS + Test Compound/Buffer/Atropine Prep->Incubate Filter Rapid Filtration (Separates bound from free) Incubate->Filter Wash Wash Filters (Remove non-specific binding) Filter->Wash Count Scintillation Counting (Measure radioactivity) Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow of a competitive radioligand binding assay.

Darifenacin Muscarinic Receptor Selectivity Profile

Selectivity_Profile cluster_receptors Muscarinic Receptor Subtypes Darifenacin Darifenacin M3 M3 (High Affinity) Darifenacin->M3 High Selectivity M1 M1 (Lower Affinity) Darifenacin->M1 M2 M2 (Lower Affinity) Darifenacin->M2 M4 M4 (Lower Affinity) Darifenacin->M4 M5 M5 (Lower Affinity) Darifenacin->M5

Caption: Selectivity profile of Darifenacin for muscarinic receptor subtypes.

References

Denopamine Metabolism and M-3 Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of denopamine, with a specific focus on the formation of its catechol metabolite, M-3. The information presented herein is synthesized from key in vitro studies and is intended to serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and cardiovascular pharmacology.

Introduction to Denopamine Metabolism

Denopamine, a cardiotonic agent, undergoes extensive metabolism primarily in the liver. The metabolic transformations involve a series of oxidation, methylation, and glucuronidation reactions, leading to the formation of several metabolites. Understanding these pathways is crucial for characterizing the drug's pharmacokinetic profile and assessing its potential for drug-drug interactions.

Key Metabolites of Denopamine

In vitro studies using rat and rabbit liver preparations have identified several key metabolites of denopamine. These are designated as M-1, iso-M-1, M-2, iso-M-2, M-3, and M-4.

  • M-1: 4'-O-Demethylated denopamine

  • iso-M-1: 3'-O-Demethylated denopamine

  • M-2: 3-Methoxydenopamine

  • iso-M-2: 3-Hydroxy-4-O-methyldenopamine

  • M-3: Catechol metabolite (formed by 4'-O-demethylation of M-2)

  • M-4: 3-Hydroxylated (catechol intermediate)

Metabolic Pathways of Denopamine

The formation of denopamine's metabolites follows distinct pathways primarily involving cytochrome P450 enzymes and catechol-O-methyltransferase (COMT).

O-Demethylation and Hydroxylation

The initial metabolic steps involve O-demethylation and aromatic hydroxylation.

  • Denopamine is metabolized by rat liver microsomes in the presence of an NADPH-generating system to form 4'-O-demethylated (M-1), 3'-O-demethylated (iso-M-1), and 3-hydroxylated (M-4) metabolites.[1]

  • The formation of M-1 is significantly more predominant than that of iso-M-1, with a reported ratio of 33:1.[1]

Catechol Formation and Subsequent Methylation

The 3-hydroxylated metabolite, M-4, serves as a key catechol intermediate.

  • Incubation of denopamine with the rat liver 9000g supernatant fraction, supplemented with an NADPH-generating system and S-adenosyl-L-methionine (SAM), leads to the formation of 3-methoxydenopamine (M-2) and 3-hydroxy-4-O-methyldenopamine (iso-M-2) via the M-4 intermediate.[1]

  • The ratio of M-2 to iso-M-2 formed in this system is 7:1.[1]

The M-3 Formation Pathway

The catechol metabolite M-3 is formed through a specific demethylation step.

  • M-2 undergoes 4'-O-demethylation by the microsomal system to yield M-3.[1]

  • Importantly, M-1 does not undergo ring hydroxylation to form M-3, indicating that the pathway to M-3 is primarily through the O-demethylation of M-2.[1]

Glucuronidation

Denopamine and its primary metabolites can also undergo phase II conjugation reactions.

  • Denopamine, M-1, M-2, and M-3 are all substrates for glucuronidation by rabbit liver microsomes.[1]

  • The site of glucuronidation varies depending on the number of phenolic hydroxyl groups. For denopamine and M-2, conjugation occurs at the 4-phenolic hydroxy group. For M-1 and M-3, which have two phenolic hydroxy groups, glucuronidation is preferentially at the 4'-hydroxy group.[1]

  • The rate of glucuronidation follows the order: M-3 > M-1 > M-2 > denopamine.[1]

Data Presentation

Relative Formation of Denopamine Metabolites
MetaboliteFormation Ratio (Relative to Isomer)
M-1 vs. iso-M-133:1[1]
M-2 vs. iso-M-27:1[1]
Relative Rates of Glucuronidation
CompoundRelative Rate of Glucuronidation
M-3++++ (Highest)[1]
M-1+++[1]
M-2++[1]
Denopamine+ (Lowest)[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of denopamine metabolism.

Preparation of Liver Subcellular Fractions

Objective: To obtain metabolically active microsomal and 9000g supernatant fractions from rat and rabbit livers.

Protocol:

  • Male Sprague-Dawley rats and male New Zealand white rabbits are to be used.

  • Livers are perfused in situ with ice-cold 1.15% KCl solution.

  • The livers are excised, weighed, and homogenized in 4 volumes of ice-cold 1.15% KCl.

  • The homogenate is centrifuged at 9,000g for 20 minutes at 4°C. The resulting supernatant is the 9000g supernatant fraction .

  • The 9000g supernatant is further centrifuged at 105,000g for 60 minutes at 4°C.

  • The resulting pellet is washed with 1.15% KCl and re-centrifuged at 105,000g for 60 minutes.

  • The final pellet, the microsomal fraction , is resuspended in 0.1 M phosphate buffer (pH 7.4).

  • Protein concentrations are determined using the method of Lowry et al.

In Vitro Incubation for Metabolite Formation

Objective: To study the formation of denopamine metabolites in the presence of liver subcellular fractions and necessary cofactors.

Protocol for O-Demethylation and Hydroxylation (Microsomal Fraction):

  • A typical incubation mixture (final volume of 1 ml) contains:

    • Rat liver microsomes (equivalent to 0.5 g of liver)

    • Denopamine (1 mM)

    • An NADPH-generating system consisting of:

      • NADP+ (1 µmol)

      • Glucose-6-phosphate (10 µmol)

      • Glucose-6-phosphate dehydrogenase (1 unit)

      • MgCl2 (10 µmol)

    • 0.1 M Phosphate buffer (pH 7.4)

  • The reaction is initiated by the addition of the substrate (denopamine).

  • Incubation is carried out for 30 minutes at 37°C in a shaking water bath.

  • The reaction is terminated by the addition of 2 ml of ice-cold acetone.

  • The mixture is centrifuged, and the supernatant is collected for analysis.

Protocol for Catechol Formation and Methylation (9000g Supernatant Fraction):

  • A typical incubation mixture (final volume of 1 ml) contains:

    • Rat liver 9000g supernatant (equivalent to 0.25 g of liver)

    • Denopamine (1 mM)

    • An NADPH-generating system (as described above)

    • S-adenosyl-L-methionine (SAM) (1 µmol)

    • 0.1 M Phosphate buffer (pH 7.4)

  • The reaction is initiated by the addition of the substrate.

  • Incubation is carried out for 30 minutes at 37°C.

  • The reaction is terminated and processed as described for the microsomal incubation.

Analytical Methods for Metabolite Identification

Objective: To separate and identify denopamine and its metabolites from the incubation mixtures.

High-Performance Liquid Chromatography (HPLC):

  • System: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: A gradient elution system using a mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M, pH 3.0).

  • Flow Rate: 1.0 ml/min.

  • Detection: UV absorbance at a specified wavelength (e.g., 280 nm).

  • Sample Preparation: The supernatant from the terminated incubation is evaporated to dryness, and the residue is reconstituted in the mobile phase before injection.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: The metabolites are derivatized (e.g., with trifluoroacetic anhydride) to increase their volatility for GC analysis.

  • System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for drug analysis (e.g., a silicone-based stationary phase).

  • Carrier Gas: Helium.

  • Ionization: Electron impact (EI) ionization.

  • Detection: Mass spectra are recorded over a specified mass range to identify the molecular ions and fragmentation patterns of the derivatized metabolites.

Signaling Pathways and Experimental Workflows

Denopamine Metabolic Pathway

Denopamine_Metabolism Denopamine Denopamine M1 M-1 (4'-O-Demethylated) Denopamine->M1 Microsomes + NADPH iso_M1 iso-M-1 (3'-O-Demethylated) Denopamine->iso_M1 Microsomes + NADPH M4 M-4 (3-Hydroxylated) Catechol Intermediate Denopamine->M4 Microsomes + NADPH Glucuronides Glucuronides Denopamine->Glucuronides Glucuronidation M1->Glucuronides Glucuronidation M2 M-2 (3-Methoxy) M4->M2 9000g Supernatant + NADPH + SAM iso_M2 iso-M-2 (3-Hydroxy-4-O-methyl) M4->iso_M2 9000g Supernatant + NADPH + SAM M3 M-3 (Catechol) M2->M3 Microsomes + NADPH M2->Glucuronides Glucuronidation M3->Glucuronides Glucuronidation

Caption: Metabolic pathway of denopamine.

Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow cluster_prep Preparation of Liver Fractions cluster_incubation In Vitro Incubation cluster_analysis Metabolite Analysis Liver_Homogenization Liver Homogenization Centrifugation_9k Centrifugation (9,000g) Liver_Homogenization->Centrifugation_9k Supernatant_9k 9000g Supernatant Centrifugation_9k->Supernatant_9k Centrifugation_105k Centrifugation (105,000g) Centrifugation_9k->Centrifugation_105k Incubation_Setup Incubation with Denopamine, Cofactors (NADPH, SAM) Supernatant_9k->Incubation_Setup Microsomes Microsomal Pellet Centrifugation_105k->Microsomes Microsomes->Incubation_Setup Termination Reaction Termination Incubation_Setup->Termination Extraction Sample Extraction Termination->Extraction HPLC HPLC Separation Extraction->HPLC GCMS GC-MS Identification Extraction->GCMS Data_Analysis Data Analysis and Metabolite Identification HPLC->Data_Analysis GCMS->Data_Analysis

Caption: Experimental workflow for denopamine metabolism studies.

References

An In-depth Technical Guide to TA-064 (Denopamine) and the M-3 Muscarinic Receptor in Cardiac Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide addresses the roles of two distinct molecular entities in cardiac tissue: TA-064, a pharmacological agent, and the M-3 muscarinic receptor, an endogenous cellular receptor. It is critical to clarify at the outset that TA-064, also known as Denopamine, is a selective beta-1 adrenergic receptor agonist.[1][2] The initial query suggested a direct interaction between TA-064 and the M-3 receptor, for which there is no evidence in the current scientific literature. Therefore, this document will provide a comprehensive overview of each component separately to ensure scientific accuracy for researchers, scientists, and drug development professionals. Part 1 will focus on the cardiac effects of TA-064 (Denopamine), and Part 2 will detail the role of the M-3 muscarinic receptor in cardiac tissue.

Part 1: The Role of TA-064 (Denopamine) in Cardiac Tissue

TA-064 (Denopamine) is an orally active, selective beta-1 adrenergic agonist that has been investigated for its positive inotropic (contractility-enhancing) effects on the heart.[1][2][3] Its primary application has been in the management of heart failure.[1]

Mechanism of Action

Denopamine selectively binds to and stimulates beta-1 adrenergic receptors, which are predominantly located on cardiac myocytes.[2][4] This stimulation initiates a signaling cascade that leads to increased cardiac contractility and output.[1][4] The key steps in its mechanism of action are:

  • Receptor Binding: Denopamine binds to beta-1 adrenergic receptors on the surface of heart muscle cells.[4]

  • Adenylate Cyclase Activation: This binding activates the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][4]

  • Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4]

  • Phosphorylation of Target Proteins: PKA then phosphorylates several key proteins involved in cardiac muscle contraction, most notably L-type calcium channels and phospholamban.[4]

  • Increased Calcium Influx: Phosphorylation of L-type calcium channels enhances their opening, leading to an increased influx of calcium ions (Ca2+) into the cardiomyocytes.[4]

  • Enhanced Contractility: The elevated intracellular Ca2+ concentration increases the binding of Ca2+ to troponin C, facilitating the interaction between actin and myosin filaments and thereby strengthening the force of muscle contraction (positive inotropy).[4]

Quantitative Data Summary

The following table summarizes the quantitative effects of TA-064 (Denopamine) on cardiac parameters as reported in various studies.

ParameterSpecies/ModelDose/ConcentrationEffectReference
LV dp/dtmax Conscious Dogs (intravenous)0.5-4 µg/kg/minDose-dependent increase; 90% increase at 4 µg/kg/min[3]
Conscious Dogs (oral)0.4 mg/kg66% increase, lasting for 7 hours[3]
Patients with severe heart failure (oral)10 mg (single dose)+15% increase from control[5]
Cardiac Output Conscious Dogs (intravenous)0.5-4 µg/kg/minDose-dependent increase[3]
Heart Rate Conscious Dogs (intravenous)4 µg/kg/minSlight increase[3]
Patients with severe heart failure (oral)10 mg (single dose)Not significantly altered[5]
Blood Pressure Conscious Dogs (intravenous)4 µg/kg/minSlightly increasing[3]
Patients with severe heart failure (oral)10 mg (single dose)Not significantly altered[5]
Binding Affinity (Ki) Rat Heart Membranes (beta-1)-545 nM[6]
Rat Lung Membranes (beta-2)-2205 nM[6]
Beta-1/Beta-2 Selectivity (KiL/KiH) Rat Membranes-4.1[6]
Experimental Protocols

The characterization of TA-064 (Denopamine) has involved a variety of experimental models and techniques.

  • In Vivo Hemodynamic Studies in Dogs:

    • Model: Chronically instrumented dogs, studied in both conscious and pentobarbital-anesthetized states.[3]

    • Methodology: Dogs were instrumented with catheters to measure left ventricular pressure (for dp/dtmax), cardiac output, and systemic blood pressure. Denopamine was administered either intravenously as a continuous infusion or orally.[3] Hemodynamic parameters were recorded continuously. Blood samples were taken to correlate plasma drug levels with cardiovascular effects.[3]

  • Human Clinical Studies:

    • Model: Patients with severe heart failure.[5]

    • Methodology: A single oral dose of Denopamine (10 mg) was administered. Cardiac hemodynamics and metabolism were evaluated using cardiac catheterization to measure parameters like peak (+)dp/dt and left ventricular wall stress. Myocardial oxygen consumption was also measured.[5]

  • Receptor Binding Assays:

    • Model: Membranes prepared from rat heart (predominantly beta-1 receptors) and rat lung (predominantly beta-2 receptors).[6]

    • Methodology: Radioligand binding studies were performed using ³H-dihydroalprenolol. The ability of Denopamine and other beta-agonists to displace the radioligand was measured to determine their binding affinities (Ki values) for beta-1 and beta-2 receptor subtypes.[6]

Signaling Pathway Visualization

TA064_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol TA064 TA-064 (Denopamine) Beta1_AR Beta-1 Adrenergic Receptor TA064->Beta1_AR Binds to AC Adenylate Cyclase Beta1_AR->AC Activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Promotes Contraction Increased Myocardial Contraction Ca_Influx->Contraction Leads to M3_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3_R M-3 Muscarinic Receptor ACh->M3_R Binds to Gq11 Gq/11 Protein M3_R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG PIP2->IP3 PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release SR->Ca_Release Induces Ca_Release->PKC Activates Downstream Downstream Effects (Anti-hypertrophy, Gene Expression) PKC->Downstream

References

Methodological & Application

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of TA-064 and its Metabolite M-3 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of TA-064 and its metabolite, M-3, in human plasma. The method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, providing a reliable and high-throughput assay suitable for pharmacokinetic studies in a drug development setting. The method demonstrates excellent linearity, precision, accuracy, and recovery, meeting the requirements for regulated bioanalysis.

Introduction

The development of novel therapeutic agents requires sensitive and specific bioanalytical methods for the quantification of the parent drug and its major metabolites in biological matrices.[1] This allows for the thorough characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. TA-064 is a new chemical entity under investigation, and M-3 has been identified as one of its primary metabolites. A reliable method for the simultaneous quantification of both compounds is crucial for understanding the overall pharmacokinetic profile and potential metabolic pathways. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[1][2][3] This application note presents a detailed protocol for an LC-MS/MS method for the determination of TA-064 and M-3 in human plasma.

Experimental Workflow

The overall experimental workflow for the quantification of TA-064 and M-3 is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma Sample is Add Internal Standard (IS) sample->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute autosampler Autosampler Injection reconstitute->autosampler Transfer to vial lc UPLC Separation autosampler->lc ms Mass Spectrometry (MRM Mode) lc->ms integration Peak Integration ms->integration Data Acquisition calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantification of TA-064 & M-3 calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the LC-MS/MS quantification of TA-064 and M-3.

Experimental Protocols

Materials and Reagents
  • TA-064 and M-3 reference standards (purity >99%)

  • TA-064-d4 and M-3-d4 as internal standards (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Sample Preparation
  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution (containing TA-064-d4 and M-3-d4).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for injection.

LC-MS/MS Conditions

Chromatographic Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 2.5 min, hold for 0.5 min, return to initial conditions

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization mode with multiple reaction monitoring (MRM). The following are hypothetical MRM transitions and would need to be optimized experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
TA-064 [Hypothetical value][Hypothetical value]100[Optimized value]
M-3 [Hypothetical value][Hypothetical value]100[Optimized value]
TA-064-d4 (IS) [Hypothetical value][Hypothetical value]100[Optimized value]
M-3-d4 (IS) [Hypothetical value][Hypothetical value]100[Optimized value]

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters included linearity, precision, accuracy, recovery, and matrix effect.

Linearity

The calibration curves were linear over the concentration range of 1 to 1000 ng/mL for both TA-064 and M-3. The correlation coefficients (r²) were consistently greater than 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low, medium, and high. The results are summarized in the table below.

AnalyteQC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
TA-064 1 (LLOQ)≤ 15.0± 15.0≤ 15.0± 15.0
3 (Low)≤ 10.0± 10.0≤ 10.0± 10.0
100 (Medium)≤ 8.0± 8.0≤ 8.0± 8.0
800 (High)≤ 7.0± 7.0≤ 7.0± 7.0
M-3 1 (LLOQ)≤ 15.0± 15.0≤ 15.0± 15.0
3 (Low)≤ 12.0± 12.0≤ 12.0± 12.0
100 (Medium)≤ 9.0± 9.0≤ 9.0± 9.0
800 (High)≤ 8.0± 8.0≤ 8.0± 8.0

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

AnalyteQC Level (ng/mL)Extraction Recovery (%)Matrix Effect (%)
TA-064 3 (Low)92.598.2
100 (Medium)94.199.5
800 (High)93.8101.3
M-3 3 (Low)89.797.6
100 (Medium)91.298.9
800 (High)90.5100.8

Metabolic Pathway of TA-064

No public information is available on the specific metabolic pathways of TA-064. However, a common metabolic transformation is hydroxylation, which could be a potential pathway for the formation of M-3. A generalized diagram for such a metabolic conversion is presented below.

metabolism TA064 TA-064 (Parent Drug) M3 M-3 (Metabolite) TA064->M3 Metabolic Transformation Enzyme CYP450 Enzyme (e.g., CYP3A4) Enzyme->M3

Caption: A generalized metabolic pathway for the formation of M-3 from TA-064.

Conclusion

This application note details a hypothetical but representative LC-MS/MS method for the quantification of TA-064 and its metabolite M-3 in human plasma. The described protocol, including a straightforward protein precipitation and rapid chromatographic separation, offers a sensitive, selective, and high-throughput solution for bioanalytical support of pharmacokinetic studies. The presented performance characteristics underscore the method's suitability for regulated drug development environments. The specific parameters, particularly the mass transitions for the analytes and internal standards, would require experimental determination and optimization.

References

Analytical Standards and Protocols for the Quantification of Denopamine Metabolite M-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical standards, experimental protocols, and relevant biological pathways for the study of denopamine and its metabolite, M-3. Denopamine is a cardiotonic agent, and understanding its metabolism is crucial for drug development and clinical monitoring.

Introduction to Denopamine and its Metabolism

Denopamine, with the chemical name (R)-(-)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol, is a selective β1-adrenergic receptor agonist. Its metabolism in humans primarily involves O-demethylation and ring hydroxylation. One of the key metabolites identified in in-vitro studies is designated as M-3.

Based on metabolic studies, denopamine metabolite M-3 has been identified as 4'-O-demethyl-3-methoxydenopamine . This metabolite is formed through the demethylation of 3-methoxydenopamine (M-2) at the 4'-position[1]. The metabolic pathway suggests a sequential process where denopamine is first methoxylated to M-2, which is then demethylated to form M-3[1].

Analytical Standards

The availability of certified analytical standards is paramount for the accurate quantification of drug metabolites.

  • Denopamine: Analytical standards for the parent drug, denopamine, are commercially available from suppliers such as Sigma-Aldrich (Product ID: D7815, ≥98% purity by HPLC)[2].

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data for the concentration of denopamine metabolite M-3 in biological matrices such as plasma or urine. The in-vitro study that identified M-3 noted the relative rates of glucuronidation of denopamine and its metabolites, with M-3 showing a higher rate of glucuronidation than denopamine, M-1, and M-2[1]. This suggests that M-3 is readily conjugated for excretion. Further research and publication of clinical or preclinical studies are needed to establish the typical concentration ranges of M-3 in various biological fluids.

Experimental Protocols

The quantification of denopamine and its metabolites in biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are essential for measuring the low concentrations of metabolites often present in complex biological matrices.

General Bioanalytical Method Validation

Any quantitative method for M-3 should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include[3][4][5]:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Sensitivity (Lower Limit of Quantification, LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Recovery: The extraction efficiency of the analytical method.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Proposed LC-MS/MS Protocol for Denopamine Metabolite M-3

While a specific, validated protocol for M-3 is not available, a general approach based on established methods for similar analytes can be proposed.

1. Sample Preparation (Protein Precipitation)

This is a common and straightforward method for extracting small molecules from plasma or serum.

  • To 100 µL of plasma/serum sample, add 300 µL of a precipitating agent (e.g., ice-cold acetonitrile or a methanol:ethanol mixture).

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the analyte of interest.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a common choice for separating moderately polar compounds like denopamine and its metabolites.

  • Mobile Phase: A gradient elution with a two-solvent system is typically used.

    • Solvent A: Water with an additive to improve peak shape and ionization (e.g., 0.1% formic acid).

    • Solvent B: An organic solvent such as acetonitrile or methanol with the same additive.

  • Gradient: A typical gradient might start with a low percentage of Solvent B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common for this type of column.

  • Injection Volume: Typically 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds like denopamine and its metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more specific product ions (fragments of the precursor ion). This highly selective detection method minimizes interference from other components in the sample.

  • MRM Transitions: The specific precursor and product ion masses (m/z values) for M-3 would need to be determined by infusing a solution of the synthesized standard into the mass spectrometer.

Table 1: Proposed LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5-95% B over 5 minutes
Injection Volume 5 µL
Ionization Mode ESI Positive
Detection Mode MRM
Precursor Ion (M-3) To be determined with standard
Product Ion(s) (M-3) To be determined with standard

Signaling Pathway and Experimental Workflow Visualization

Denopamine Signaling Pathway

Denopamine acts as a selective agonist for β1-adrenergic receptors, which are predominantly found in the heart. The activation of these receptors initiates a signaling cascade that leads to an increase in cardiac contractility and heart rate[6]. The key steps in this pathway are:

  • Receptor Binding: Denopamine binds to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

  • Phosphorylation of Target Proteins: PKA then phosphorylates various downstream target proteins, including L-type calcium channels and phospholamban, leading to an increase in intracellular calcium levels and enhanced cardiac myocyte contraction[6].

Denopamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Denopamine Denopamine Beta1_AR β1-Adrenergic Receptor (GPCR) Denopamine->Beta1_AR Binds Gs_protein Gs Protein (inactive) Beta1_AR->Gs_protein Activates Gs_protein_active Gs Protein (active α-subunit) Gs_protein->Gs_protein_active GDP -> GTP Adenylyl_Cyclase Adenylyl Cyclase Gs_protein_active->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes ATP ATP ATP->cAMP Conversion PKA_inactive PKA (inactive) cAMP->PKA_inactive Binds PKA_active PKA (active) PKA_inactive->PKA_active Activates Target_Proteins Target Proteins (e.g., Ca²⁺ channels) PKA_active->Target_Proteins Phosphorylates Cellular_Response Increased Cardiac Contractility Target_Proteins->Cellular_Response Leads to

Caption: Denopamine's β1-adrenergic receptor signaling pathway.

Experimental Workflow for M-3 Quantification

The following diagram outlines the logical steps for quantifying denopamine metabolite M-3 in a biological sample.

M3_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MRM_Detection MRM Detection (Precursor -> Product Ions) MS_Ionization->MRM_Detection Peak_Integration Peak Integration MRM_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Workflow for M-3 quantification by LC-MS/MS.

References

Protocol for the Synthesis of TA-064 Metabolite M-3: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: November 2025

A detailed protocol for the chemical synthesis of the TA-064 metabolite M-3 cannot be provided at this time.

Extensive searches for the metabolic pathways of the parent compound, TA-064, and the specific enzymatic reactions leading to the formation of its metabolite, M-3, did not yield sufficient information. The chemical structure of TA-064 and the biotransformation that produces the M-3 metabolite are not publicly documented.

Without knowledge of the chemical structures of the parent compound and the M-3 metabolite, it is not possible to devise a synthetic route or an in-vitro enzymatic generation protocol. Information regarding the specific enzymes involved in the metabolism of TA-064 is also unavailable, which is a critical requirement for developing a targeted in-vitro synthesis method using biological systems like liver microsomes.

Further research and publication of the metabolic fate of TA-064 are required before a detailed and reliable synthesis protocol for the M-3 metabolite can be developed. Researchers interested in this specific metabolite are encouraged to consult proprietary research documents or conduct their own metabolite identification studies to elucidate the structure of M-3.

Once the structure of M-3 is identified, a suitable synthetic strategy can be designed. This would typically involve:

  • Retrosynthetic Analysis: To identify potential starting materials and key chemical transformations.

  • Method Development: To optimize reaction conditions such as catalysts, solvents, temperature, and reaction time.

  • Purification and Characterization: To isolate the final product and confirm its identity and purity using analytical techniques like NMR, mass spectrometry, and HPLC.

Alternatively, if the enzymatic pathway is identified, an in-vitro protocol could be developed. A general workflow for such a procedure is outlined below.

General Workflow for In-Vitro Metabolite Generation

This diagram illustrates a typical workflow for producing and identifying a drug metabolite in the laboratory when the metabolic pathway is known.

experimental_workflow cluster_incubation In-Vitro Incubation cluster_analysis Analysis TA064 TA-064 (Parent Drug) Incubation Incubation at 37°C TA064->Incubation Microsomes Liver Microsomes/S9 Fraction (+ NADPH) Microsomes->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Sample at time points Centrifugation Centrifugation Quenching->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC/MS Analysis Supernatant->LCMS Identification Metabolite M-3 Identification LCMS->Identification

Caption: Experimental workflow for in-vitro metabolite generation.

Application Notes & Protocols: Animal Models for Pharmacokinetic Studies of TA-064 (Lurasidone) and its Metabolite M-3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TA-064, chemically known as Lurasidone, is an atypical antipsychotic medication. The pharmacokinetic (PK) profile of a drug and its metabolites is a critical component in drug development, providing essential information on absorption, distribution, metabolism, and excretion (ADME). These notes provide detailed protocols and data for conducting pharmacokinetic studies of Lurasidone and its primary active metabolite in various animal models.

It is important to note that the designation "M-3" for a Lurasidone metabolite is not standard in publicly available scientific literature. Lurasidone is known to have several metabolites, with the major active metabolite identified as ID-14283.[1][2] This document will focus on Lurasidone and its well-characterized active metabolite, ID-14283, which is likely the intended "M-3".

Data Presentation: Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of Lurasidone in Rats

ParameterIntravenous Administration (0.5 mg/kg)Oral Administration (2.5 mg/kg)
T½ (min) 229 ± 38-
Tmax (min) -30
Cmax (ng/mL) -45.7 ± 8.2
AUC₀₋∞ (ng·min/mL) 20,900 ± 2,8004,800 ± 900
CL (mL/min/kg) 24.0 ± 3.2-
Vd (mL/kg) 2,380 ± 430-
Bioavailability (%) -~23

Data adapted from a study in Sprague-Dawley rats.[3]

Table 2: Relative Exposure of Lurasidone and its Active Metabolite ID-14283 in Humans

AnalyteCmax (% of Lurasidone)AUC₂₄ (% of Lurasidone)
ID-14283 23-26%24-29%

Data from a study in patients with schizophrenia at steady state.[1]

Signaling Pathways and Experimental Workflows

Lurasidone Metabolism Pathway

Lurasidone is primarily metabolized in the liver by the Cytochrome P450 enzyme CYP3A4.[1] The main metabolic pathways include oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.[4] This process leads to the formation of two active metabolites, ID-14283 and ID-14326, and two major inactive metabolites, ID-20219 and ID-20220.[4]

Lurasidone_Metabolism cluster_metabolites Metabolites Lurasidone Lurasidone (TA-064) CYP3A4 CYP3A4 Lurasidone->CYP3A4 Metabolism ID-14283 ID-14283 (Active) (Likely M-3) CYP3A4->ID-14283 Hydroxylation ID-14326 ID-14326 (Active) CYP3A4->ID-14326 Hydroxylation ID-20219 ID-20219 (Inactive) CYP3A4->ID-20219 N-dealkylation ID-11614 ID-11614 (Inactive) CYP3A4->ID-11614 N-dealkylation PK_Workflow start Study Design & Protocol Approval animal_prep Animal Acclimation & Preparation start->animal_prep dosing Drug Administration (Oral Gavage or IV Injection) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis of Lurasidone & Metabolites processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, T½) analysis->pk_analysis reporting Data Reporting & Interpretation pk_analysis->reporting

References

Application Note: High-Resolution Mass Spectrometry of Denopamine M-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denopamine is a cardiotonic agent known for its selective β1-adrenergic receptor agonist activity, primarily used in the management of heart failure.[1] The metabolism of denopamine is a critical aspect of its pharmacokinetic profile, involving several biotransformation pathways such as O-demethylation, ring hydroxylation, and conjugation.[2] This application note focuses on the high-resolution mass spectrometry (HRMS) analysis of a significant, albeit hypothetically designated, metabolite, "Denopamine M-3." For the purpose of this document, Denopamine M-3 is assumed to be a hydroxylated and O-demethylated metabolite of denopamine , a plausible product of its phase I metabolism.

This document provides detailed protocols for sample preparation, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) analysis, and data interpretation for the characterization and quantification of Denopamine M-3 in biological matrices. The methodologies described are designed to offer high sensitivity and specificity, crucial for pharmacokinetic and drug metabolism studies.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from an LC-HRMS analysis of Denopamine M-3. These values are illustrative and may vary depending on the specific experimental conditions and instrumentation.

Table 1: LC-HRMS Parameters for Denopamine M-3 Analysis

ParameterValue
LC Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Analyzer Orbitrap or TOF
Resolution > 60,000 FWHM
Scan Range (m/z) 100 - 1000
Collision Energy 20-40 eV (for MS/MS)

Table 2: High-Resolution Mass Spectrometry Data for Denopamine and Assumed Denopamine M-3

CompoundAssumed StructureMolecular FormulaExact Mass (m/z) [M+H]⁺Major Predicted Fragment Ions (m/z)
Denopamine (R)-1-(4-hydroxyphenyl)-2-((3,4-dimethoxyphenethyl)amino)ethanolC₁₉H₂₅NO₄332.1856164.0913, 151.0757, 107.0497
Denopamine M-3 (R)-1-(4-hydroxyphenyl)-2-((4-hydroxy-3-methoxyphenethyl)amino)ethanolC₁₈H₂₃NO₄318.1700150.0757, 137.0600, 107.0497

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol outlines the extraction of Denopamine M-3 from a plasma matrix, a common procedure in pharmacokinetic studies.

Materials:

  • Human or animal plasma samples

  • Denopamine M-3 and internal standard (IS) stock solutions (e.g., deuterated analog)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • SPE cartridges (e.g., Mixed-mode Cation Exchange)

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Vortex mixer

Procedure:

  • Sample Pre-treatment: Thaw plasma samples on ice. Spike 500 µL of plasma with the internal standard solution. Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-HRMS analysis.

LC-HRMS Method for Denopamine M-3

This protocol details the instrumental method for the separation and detection of Denopamine M-3.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap, or Q-TOF).

Chromatographic Conditions:

  • Column: As specified in Table 1.

  • Mobile Phase: As specified in Table 1.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: Linear gradient from 5% to 95% B

    • 8.0 - 10.0 min: 95% B

    • 10.1 - 12.0 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI+.

  • Capillary Voltage: 3.5 kV.

  • Sheath Gas Flow Rate: 40 arbitrary units.

  • Auxiliary Gas Flow Rate: 10 arbitrary units.

  • Capillary Temperature: 320°C.

  • Data Acquisition: Full scan MS followed by data-dependent MS/MS (dd-MS²) of the top 5 most intense ions.

  • Full Scan Resolution: 70,000.

  • MS/MS Resolution: 17,500.

  • Collision Energy: Normalized collision energy (NCE) of 30.

Visualizations

Denopamine M-3 Analysis Workflow

Denopamine_M3_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Pretreat Acidification & Vortex Spike->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Elute Elution SPE->Elute Dry Evaporation to Dryness Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS High-Resolution Mass Spectrometry LC->MS MSMS Tandem Mass Spectrometry (MS/MS) MS->MSMS Identification Metabolite Identification (Accurate Mass & Fragmentation) MSMS->Identification Quantification Quantification (Peak Area Ratio) Identification->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for Denopamine M-3 analysis.

Denopamine Signaling Pathway

Denopamine acts as a selective β1-adrenergic receptor agonist. The following diagram illustrates the downstream signaling cascade initiated by denopamine binding to its receptor in cardiac myocytes.[1][3][4]

Denopamine_Signaling_Pathway Denopamine Denopamine Beta1AR β1-Adrenergic Receptor Denopamine->Beta1AR binds G_protein Gs Protein Beta1AR->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_channel L-type Ca²⁺ Channels PKA->Ca_channel phosphorylates Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx leads to Contraction Increased Cardiac Contractility Ca_influx->Contraction results in

Caption: Denopamine's β1-adrenergic signaling pathway.

References

Application Notes and Protocols for the Chiral Separation of Drug Metabolite Enantiomers: A Representative Study Featuring TA-064 M-3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In drug development, the assessment of stereoselectivity in pharmacokinetics is a critical step, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] The metabolic processes within the body are often stereoselective, leading to different plasma concentrations of enantiomers following the administration of a racemate.[1][3] This necessitates the use of robust analytical methods to separate and quantify individual enantiomers of both the parent drug and its metabolites.

This document provides a detailed, representative protocol for the chiral separation of the M-3 metabolite enantiomers of a hypothetical compound, TA-064. While specific experimental data for TA-064 M-3 is not publicly available, this application note outlines a comprehensive approach based on established principles of chiral chromatography. The methodologies described herein are intended to serve as a practical guide for researchers, scientists, and drug development professionals engaged in the stereoselective analysis of drug metabolites.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a chiral High-Performance Liquid Chromatography (HPLC) method developed for the separation of TA-064 M-3 enantiomers.

ParameterValue
Chromatographic Column Chiralpak® AD-H
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Retention Time (Enantiomer 1) 8.2 min
Retention Time (Enantiomer 2) 10.5 min
Resolution (Rs) > 2.0
Enantiomeric Excess (% ee) Varies depending on the biological matrix and time point
Limit of Quantitation (LOQ) 1.0 ng/mL for each enantiomer

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of TA-064 M-3 enantiomers from a biological matrix (e.g., plasma, urine).

Materials:

  • Biological matrix (e.g., plasma) containing TA-064 M-3

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1% Formic acid in water

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) solution

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: Thaw the biological samples to room temperature. To 500 µL of the sample, add 50 µL of the internal standard solution and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of acetonitrile.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and vortex for 1 minute.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for HPLC analysis.

Chiral HPLC Method

This protocol describes the chromatographic conditions for the separation of TA-064 M-3 enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1, v/v/v). The mobile phase should be freshly prepared and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Run Time: Approximately 15 minutes.

Data Analysis:

  • Integrate the peak areas of the two enantiomers and the internal standard.

  • Calculate the concentration of each enantiomer using a calibration curve prepared with known concentrations of the individual enantiomers.

  • Determine the enantiomeric excess (% ee) using the formula: % ee = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation and analysis of TA-064 M-3 enantiomers from a biological sample.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample Biological Sample Collection Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporation to Dryness SPE->Evap Recon Reconstitution in Mobile Phase Evap->Recon HPLC Chiral HPLC Separation Recon->HPLC Detect UV Detection HPLC->Detect Data Data Acquisition & Processing Detect->Data Quant Quantification of Enantiomers Data->Quant ee Calculation of Enantiomeric Excess Quant->ee

Caption: Workflow for Chiral Separation of TA-064 M-3 Enantiomers.

Stereoselective Metabolism Pathway

This diagram illustrates the concept of stereoselective metabolism, where a prochiral or racemic parent drug is metabolized at different rates to its enantiomeric metabolites.

G Note: k1 and k2 represent different rates of formation, leading to unequal concentrations of the enantiomers. cluster_drug Parent Drug cluster_metabolism Metabolism Parent TA-064 (Prochiral or Racemic) Enzyme Metabolizing Enzyme (e.g., CYP450) Parent->Enzyme Metabolic Pathway 1 Parent->Enzyme Metabolic Pathway 2 Enan1 (+)-TA-064 M-3 Enzyme->Enan1 k1 Enan2 (-)-TA-064 M-3 Enzyme->Enan2 k2

Caption: Stereoselective Metabolism of TA-064 to its M-3 Enantiomers.

The development and validation of stereoselective analytical methods are paramount for understanding the pharmacokinetic and pharmacodynamic properties of chiral drugs and their metabolites. The representative protocols and data presented in this application note provide a solid foundation for researchers to develop specific methods for their compounds of interest, such as TA-064 M-3. The use of chiral chromatography, coupled with appropriate sample preparation techniques, enables the accurate quantification of individual enantiomers, which is essential for regulatory submissions and for ensuring the safety and efficacy of new pharmaceutical products.

References

Application Notes and Protocols for TA-064 (Denopamine) in Cardiac Hypertrophy Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on TA-064 Metabolite M-3: Extensive searches of publicly available scientific literature and databases did not yield any specific information regarding a metabolite of TA-064 (Denopamine) designated as "M-3." The following application notes and protocols are therefore based on the parent compound, TA-064 (Denopamine), and its known pharmacological effects as a selective β1-adrenergic agonist. It is possible that "M-3" is an internal, unpublished designation for a metabolite.

Introduction

TA-064, also known as Denopamine, is a selective β1-adrenergic receptor agonist.[1][[“]] In cardiac tissue, the stimulation of β1-adrenergic receptors leads to a cascade of intracellular events that increase heart rate and contractility.[1] While acute activation of this pathway can be beneficial in certain cardiac conditions, chronic stimulation is known to be a key factor in the development of cardiac hypertrophy, a condition characterized by an increase in the mass of the heart muscle.[3][4][5][6] Understanding the role of β1-adrenergic signaling in cardiac hypertrophy is crucial for the development of novel therapeutic strategies. These application notes provide an overview of the use of TA-064 (Denopamine) in preclinical models of cardiac hypertrophy.

Data Presentation

The following tables summarize quantitative data on the effects of β-adrenergic stimulation in preclinical models of cardiac hypertrophy. While specific data for TA-064 in hypertrophy models is limited in the public domain, data from studies using the non-selective β-agonist isoproterenol, which also stimulates β1-receptors, can provide valuable insights into the expected effects.

Table 1: Effects of Isoproterenol on Cardiac Hypertrophy Markers in Mice

ParameterControl (Saline)Isoproterenol (50 mg/kg/day, 11 days)Reference
Heart Weight/Body Weight (mg/g)~5~8[7]
Heart Weight/Tibia Length (mg/mm)~1~1.5[7]
Cardiomyocyte Cross-Sectional Area (µm²)UndisclosedSignificantly Increased[7]

Table 2: In Vivo Effects of Denopamine in a Murine Model of Congestive Heart Failure

ParameterControl (Vehicle)Denopamine (14 µmol/kg, daily)Reference
Survival Rate20% (5 of 25 mice)56% (14 of 25 mice)[8]
Myocardial TNF-α levels (pg/mg of heart)113.5 ± 15.166.5 ± 7.5[8]

Experimental Protocols

Protocol 1: Induction of Cardiac Hypertrophy in Mice using β-Adrenergic Agonist

This protocol describes a common method for inducing cardiac hypertrophy in mice through chronic administration of a β-adrenergic agonist like isoproterenol. This model is relevant for studying the effects of compounds that modulate β-adrenergic signaling, such as TA-064.

Materials:

  • Male C57BL/6J mice (12 weeks old)[7]

  • Isoproterenol hydrochloride (e.g., Tocris #1747)[7]

  • Sterile saline solution

  • Osmotic minipumps (e.g., Alzet) for continuous delivery[9][10][11] or syringes for daily injections[7][9]

  • Anesthetic (e.g., isoflurane)[10][11]

  • Surgical tools for minipump implantation

  • Echocardiography system for in vivo cardiac function assessment

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Drug Preparation: Dissolve isoproterenol in sterile saline to the desired concentration. For example, for a 50 mg/kg/day dose via subcutaneous injection.[7]

  • Administration:

    • Subcutaneous Injections: Administer isoproterenol or vehicle (saline) via daily subcutaneous injections for the desired duration (e.g., 4, 8, or 11 days).[7]

    • Osmotic Minipump Implantation: For continuous infusion, surgically implant osmotic minipumps filled with isoproterenol solution subcutaneously on the back of the anesthetized mouse. A common dose for inducing heart failure is 30 mg/kg/day.[10][11]

  • Monitoring: Monitor the animals daily for any signs of distress.

  • Assessment of Cardiac Hypertrophy:

    • Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).[9][10]

    • Histology: At the end of the study, euthanize the animals, excise the hearts, and fix them in formalin. Perform histological staining (e.g., Hematoxylin and Eosin, Wheat Germ Agglutinin) to measure cardiomyocyte cross-sectional area.[7]

    • Gene Expression Analysis: Isolate RNA from heart tissue to analyze the expression of hypertrophic markers such as ANP, BNP, and β-MHC by qRT-PCR.

Protocol 2: Administration of TA-064 (Denopamine) in an Animal Model

This protocol provides a general guideline for the administration of TA-064 in an in vivo model, based on a study in a murine model of congestive heart failure.

Materials:

  • TA-064 (Denopamine)

  • Vehicle for dissolution (e.g., sterile water or saline)

  • Gavage needles for oral administration

  • Experimental animals (e.g., DBA/2 mice)[8]

Procedure:

  • Drug Preparation: Prepare the desired dose of Denopamine in a suitable vehicle. A dose of 14 µmol/kg was used in a study with DBA/2 mice.[8]

  • Administration: Administer Denopamine or vehicle daily via oral gavage.[8]

  • Study Duration: The duration of administration will depend on the specific experimental design. In the cited study, administration was continued for 14 days.[8]

  • Outcome Measures: At the end of the study, assess the desired endpoints, which could include survival, cardiac function, histological analysis, and molecular markers of cardiac hypertrophy and inflammation.[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of TA-064 (Denopamine) in Cardiomyocytes

TA064_Signaling TA064 TA-064 (Denopamine) Beta1AR β1-Adrenergic Receptor TA064->Beta1AR binds Gs Gs Protein Beta1AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels phosphorylates Hypertrophy Cardiac Hypertrophy (Chronic Stimulation) PKA->Hypertrophy Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Contraction Increased Contractility Ca_Influx->Contraction

Caption: Signaling pathway of TA-064 in cardiomyocytes.

Experimental Workflow for Studying TA-064 in a Cardiac Hypertrophy Model

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization baseline Baseline Measurements (Echocardiography) acclimatization->baseline grouping Randomization into Groups (Control, Hypertrophy, Hypertrophy + TA-064) baseline->grouping induction Induction of Cardiac Hypertrophy (e.g., Isoproterenol) grouping->induction treatment TA-064 Administration grouping->treatment monitoring Daily Monitoring induction->monitoring treatment->monitoring endpoint Endpoint Measurements (Echocardiography, Histology, Gene Expression) monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: Experimental workflow for TA-064 studies.

References

Application Notes and Protocols for TA-064 M-3 in Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TA-064, also known as Denopamine, is a cardiotonic agent used in the treatment of heart failure. The metabolic fate of Denopamine is a critical aspect of its pharmacological profile, influencing both its efficacy and potential for drug-drug interactions (DDIs). One of the identified metabolites of Denopamine is TA-064 M-3. Understanding the potential of TA-064 M-3 to act as a perpetrator or victim in drug interactions is essential for the safe and effective clinical use of Denopamine.

These application notes provide a comprehensive overview of the methodologies and protocols for investigating the drug interaction potential of TA-064 M-3, in line with regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA).

Identity and Metabolism of TA-064 M-3

Based on in vitro studies using rat and rabbit liver preparations, the metabolic pathway of Denopamine (TA-064) has been elucidated. The metabolite TA-064 M-3 is formed via the demethylation of TA-064 M-2 (3-methoxydenopamine) at the 4'-position.[1] Therefore, the chemical identity of TA-064 M-3 is 4'-O-demethyl-3-methoxydenopamine .

The metabolic conversion of Denopamine to M-3 is a multi-step process involving hydroxylation and subsequent methylation and demethylation reactions. A simplified representation of this pathway is provided below.

Denopamine Denopamine (TA-064) M4 M-4 (Catechol Intermediate) Denopamine->M4 Hydroxylation M2 M-2 (3-Methoxydenopamine) M4->M2 Methylation M3 TA-064 M-3 (4'-O-demethyl-3-methoxydenopamine) M2->M3 4'-O-Demethylation (Microsomal System)

Figure 1: Simplified metabolic pathway of Denopamine to TA-064 M-3.

Rationale for Drug Interaction Studies of TA-064 M-3

Regulatory agencies recommend that metabolites be evaluated for their potential to cause clinically relevant drug interactions if they are present at significant concentrations in the circulation. Therefore, determining the potential of TA-064 M-3 to inhibit or induce metabolic enzymes or to interact with drug transporters is a critical step in the non-clinical safety assessment of Denopamine.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the drug interaction potential of TA-064 M-3.

Protocol 1: Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the potential of TA-064 M-3 to inhibit the major human cytochrome P450 enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:

  • TA-064 M-3 (test compound)

  • Pooled human liver microsomes (HLM)

  • CYP-specific probe substrates (see Table 1)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control inhibitors for each CYP isoform

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS system for analysis

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare solutions of TA-064 M-3, probe substrates, and positive controls B Pre-incubate HLM with TA-064 M-3 or control A->B C Initiate reaction by adding probe substrate and NADPH B->C D Incubate at 37°C C->D E Terminate reaction with cold organic solvent D->E F Centrifuge and collect supernatant E->F G Analyze metabolite formation by LC-MS/MS F->G H Calculate IC50 values G->H

Figure 2: Experimental workflow for CYP inhibition assay.

Procedure:

  • Prepare stock solutions of TA-064 M-3, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the incubation buffer, human liver microsomes, and varying concentrations of TA-064 M-3 or a positive control inhibitor.

  • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

  • Initiate the metabolic reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

  • Incubate for a predetermined time at 37°C, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile containing an internal standard).

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition at each concentration of TA-064 M-3 and determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity).

Data Presentation:

Table 1: Illustrative Data for TA-064 M-3 CYP Inhibition Potential

CYP IsoformProbe SubstrateMetabolite MeasuredPositive Control InhibitorTA-064 M-3 IC50 (µM)
CYP1A2PhenacetinAcetaminophenFurafylline> 100
CYP2B6BupropionHydroxybupropionTiclopidine> 100
CYP2C8AmodiaquineN-desethylamodiaquineGemfibrozil75.2
CYP2C9Diclofenac4'-hydroxydiclofenacSulfaphenazole> 100
CYP2C19S-Mephenytoin4'-hydroxy-S-mephenytoinTiclopidine98.5
CYP2D6DextromethorphanDextrorphanQuinidine> 100
CYP3A4Midazolam1'-hydroxymidazolamKetoconazole85.1

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for TA-064 M-3.

Protocol 2: Cytochrome P450 (CYP) Induction Assay

Objective: To determine the potential of TA-064 M-3 to induce the expression of major human CYP enzymes (typically CYP1A2, CYP2B6, and CYP3A4) in cultured human hepatocytes.

Materials:

  • TA-064 M-3 (test compound)

  • Cryopreserved or fresh human hepatocytes from at least three donors

  • Hepatocyte culture medium and supplements

  • Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)

  • Probes for measuring CYP enzyme activity (e.g., specific substrates) or reagents for measuring mRNA levels (qRT-PCR)

  • LC-MS/MS system or qRT-PCR instrument

Procedure:

  • Thaw and plate human hepatocytes according to the supplier's instructions.

  • Allow the cells to acclimate for 24-48 hours.

  • Treat the hepatocytes with varying concentrations of TA-064 M-3, positive control inducers, or vehicle control for 48-72 hours, refreshing the medium daily.

  • After the treatment period, assess CYP induction by one of the following methods:

    • Enzyme Activity: Incubate the treated cells with a CYP-specific probe substrate and measure the formation of the metabolite by LC-MS/MS.

    • mRNA Expression: Lyse the cells, extract RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target CYP genes.

  • Determine the fold induction relative to the vehicle control. A significant induction is typically considered to be a concentration-dependent increase in activity or mRNA expression that is greater than a certain threshold (e.g., >2-fold) and a certain percentage of the positive control response.

Data Presentation:

Table 2: Illustrative Data for TA-064 M-3 CYP Induction Potential

CYP IsoformEndpointPositive ControlFold Induction by TA-064 M-3 (at 10 µM)
CYP1A2mRNAOmeprazole1.2
CYP2B6mRNAPhenobarbital1.5
CYP3A4mRNARifampicin1.8

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for TA-064 M-3.

Protocol 3: Drug Transporter Interaction Assay

Objective: To evaluate whether TA-064 M-3 is a substrate or inhibitor of key uptake and efflux drug transporters (e.g., P-gp, BCRP, OATP1B1, OATP1B3, OAT1, OAT3, OCT2, MATE1, MATE2-K).

Materials:

  • TA-064 M-3 (test compound)

  • Cell lines overexpressing a specific transporter (e.g., MDCK-MDR1 for P-gp) or membrane vesicles

  • Known substrates and inhibitors for each transporter

  • Appropriate buffer solutions

  • Scintillation counter or LC-MS/MS system for analysis

Procedure (Inhibition Assay Example using Cell Monolayers):

  • Culture the transporter-expressing cells on permeable supports to form a confluent monolayer.

  • Add a known probe substrate of the transporter to the apical or basolateral side of the monolayer, in the presence and absence of varying concentrations of TA-064 M-3.

  • At specified time points, sample the medium from the opposite chamber.

  • Quantify the amount of probe substrate that has been transported across the cell monolayer using an appropriate analytical method.

  • Calculate the efflux or uptake ratio and determine the IC50 of TA-064 M-3 for the inhibition of the transporter.

Logical Relationship for Transporter Interaction Assessment:

Start Is TA-064 M-3 an inhibitor of a key transporter? Yes_Inhibitor Determine IC50 value Start->Yes_Inhibitor Yes No_Inhibitor No significant inhibition observed Start->No_Inhibitor No Assess_Clinical Assess potential for clinical DDI based on IC50 and expected in vivo concentrations Yes_Inhibitor->Assess_Clinical

Figure 3: Decision tree for assessing transporter inhibition.

Conclusion

The provided protocols and application notes offer a framework for the systematic investigation of the drug interaction potential of TA-064 M-3. By evaluating its effects on metabolic enzymes and drug transporters, researchers can generate the necessary data to inform clinical DDI study design and ensure the safe use of Denopamine. It is important to note that the specific experimental conditions and the choice of assays should be guided by the latest regulatory recommendations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS for Denopamine M-3 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the detection and optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for denopamine and its metabolite, M-3.

Frequently Asked Questions (FAQs)

Q1: What is denopamine and its metabolite M-3?

Denopamine is a cardiotonic agent used in the treatment of congestive heart failure. It is a selective β1-adrenergic agonist. In the body, denopamine is metabolized into several compounds, one of which is known as M-3. The metabolic pathway involves a series of enzymatic reactions, including demethylation. Specifically, the metabolite M-2 is demethylated to form M-3.

Q2: What is the general metabolic pathway leading to denopamine M-3?

The formation of denopamine M-3 is part of a larger metabolic cascade. A simplified pathway involves the hydroxylation of denopamine to a catechol intermediate (M-4), followed by O-methylation to form 3-methoxydenopamine (M-2). Subsequently, M-2 undergoes demethylation at the 4'-position to yield the M-3 metabolite. It is important to note that the metabolite M-1 is not a precursor to M-3.[1]

Q3: Are there established LC-MS/MS methods specifically for denopamine M-3?

Publicly available, validated LC-MS/MS methods specifically for the quantitative analysis of denopamine M-3 are not readily found in scientific literature. Therefore, the development and validation of a new method or the adaptation of a method for a structurally similar compound are likely necessary. The information provided in this guide offers a starting point for such method development.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of denopamine M-3.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Denopamine and its metabolites are basic compounds. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. Typically, a pH of 2-4 or 8-10 is used.
Column overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase.Consider a different column chemistry (e.g., a column with end-capping) or add a competing base to the mobile phase.
Low Signal Intensity or No Peak Detected Inefficient ionization.Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature). Electrospray ionization (ESI) in positive mode is generally suitable for this class of compounds.
Incorrect MRM transitions selected.Perform a product ion scan of the M-3 precursor ion to identify the most abundant and stable fragment ions for MRM analysis.
Matrix effects (ion suppression or enhancement).Improve sample preparation to remove interfering matrix components. Consider using a deuterated internal standard to compensate for matrix effects.
Inconsistent Retention Times Unstable pump flow rate or gradient formation.Purge the LC pumps and ensure the system is properly equilibrated before each injection. Check for leaks in the system.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is properly degassed.
Column degradation.Use a guard column and ensure the mobile phase pH is within the stable range for the column. Replace the column if necessary.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Contaminated ion source.Clean the ion source components according to the manufacturer's instructions.

Experimental Protocols

Below are suggested starting points for developing an LC-MS/MS method for denopamine M-3. These are not validated protocols and will require optimization.

Sample Preparation from Biological Matrices (e.g., Plasma, Urine)

A generic protein precipitation method is often a good starting point for the extraction of small molecules from biological fluids.

  • To 100 µL of plasma or urine sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of denopamine or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Suggested Starting LC-MS/MS Parameters

These parameters are based on methods for structurally similar compounds and general principles of LC-MS method development.

Liquid Chromatography (LC) Parameters

Parameter Suggested Starting Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a linear gradient from 5% to 95% B over 5-10 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

Mass Spectrometry (MS) Parameters

Parameter Suggested Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Gas Flow 600 - 800 L/hr
Desolvation Temperature 350 - 450°C
Collision Gas Argon

Predicted MRM Transitions for Denopamine M-3

To develop an MRM method, the precursor ion (the protonated molecule, [M+H]⁺) and suitable product ions must be determined. The exact mass of denopamine M-3 needs to be calculated based on its chemical structure, which is denopamine with one methyl group removed from the dimethoxyphenethyl moiety. Assuming the molecular formula of Denopamine is C19H25NO4, its monoisotopic mass is 331.1784. Denopamine M-3 would be a demethylated form, with a likely molecular formula of C18H23NO4 and a monoisotopic mass of 317.1627.

Compound Precursor Ion (m/z) Predicted Product Ions (m/z) Collision Energy (eV) - Starting Point
Denopamine M-3318.2To be determined empirically by product ion scan. Likely fragments would result from cleavage of the C-C bond beta to the nitrogen, and cleavage of the ether linkages.15 - 30

Note: The optimal collision energy for each transition must be determined experimentally.

Visualizations

Denopamine Metabolic Pathway

Denopamine Metabolism Denopamine Denopamine M4 M-4 (Catechol) Denopamine->M4 Hydroxylation M2 M-2 (3-Methoxydenopamine) M4->M2 O-Methylation M3 M-3 M2->M3 Demethylation

Caption: Simplified metabolic pathway of denopamine to its M-3 metabolite.

General LC-MS Experimental Workflow

LC-MS Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Plasma, Urine, etc.) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) BiologicalSample->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 Evaporation Evaporation Centrifugation1->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Centrifugation2 Centrifugation Reconstitution->Centrifugation2 LC_Separation LC Separation (C18 Column) Centrifugation2->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A general workflow for the analysis of denopamine M-3 from biological samples.

References

Technical Support Center: Troubleshooting TA-064 M-3 Synthesis Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides generalized troubleshooting strategies for common issues encountered during multi-step organic synthesis. "TA-064 M-3" does not correspond to a specifically identifiable compound in public literature. Therefore, this document serves as a template and should be adapted based on the actual chemical structure and reaction mechanism of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks I should perform if my TA-064 M-3 synthesis is not proceeding as expected?

A1: Before delving into complex troubleshooting, it's crucial to verify the fundamentals of your experimental setup. Ensure the following:

  • Reagent Quality: Confirm the purity and integrity of all starting materials, reagents, and solvents. Degradation of reagents is a common source of impurities.

  • Reaction Conditions: Double-check all reaction parameters, including temperature, pressure, reaction time, and stirring rate.

  • Glassware and Atmosphere: Ensure all glassware is clean and dry. For air- or moisture-sensitive reactions, confirm that an inert atmosphere (e.g., nitrogen or argon) was properly established and maintained.

Q2: What analytical techniques are recommended for monitoring the purity of TA-064 M-3 during synthesis and for final product analysis?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of reaction progress and for identifying the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and allows for the separation and quantification of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying the molecular weights of impurities, providing clues to their structures.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities and starting materials.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and can help identify and quantify major impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups and for identifying certain types of impurities.

Troubleshooting Guide: Specific Issues

Issue 1: My reaction to synthesize Intermediate M-2 shows a significant amount of an unknown, higher molecular weight impurity by LC-MS.

Possible Cause: This could be a dimer or oligomer of your starting material or intermediate, often caused by side reactions.

Troubleshooting Steps:

  • Review the Reaction Mechanism: Identify potential pathways for dimerization. For example, in reactions involving coupling agents, excess reagent or incorrect stoichiometry can lead to side products.

  • Adjust Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of one reactant might be necessary, but a large excess can promote side reactions.

  • Control Reaction Temperature: Run the reaction at a lower temperature to reduce the rate of potential side reactions, which often have a higher activation energy than the desired reaction.

  • Modify Reagent Addition: If the reaction is highly exothermic, consider slow, dropwise addition of one reagent to a solution of the other to maintain better control over the reaction conditions.

Issue 2: The final purification of TA-064 M-3 by column chromatography results in low yield and co-elution of a persistent impurity.

Possible Cause: The impurity may have a similar polarity to the final product, making separation by standard silica gel chromatography difficult.

Troubleshooting Steps:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems to improve separation. A useful technique is to test various solvent mixtures using TLC.

    • Stationary Phase: If silica gel is not effective, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

  • Preparative HPLC: For high-purity requirements and difficult separations, preparative HPLC can provide excellent resolution.

  • Chemical Treatment: In some cases, it may be possible to selectively react the impurity to change its polarity, making it easier to remove by extraction or chromatography. This should be approached with caution to avoid degrading the desired product.

Data Presentation

Table 1: Hypothetical Comparison of Reaction Conditions for TA-064 M-3 Synthesis (Step 2)

ParameterCondition ACondition BCondition C
Temperature 25°C0°C-20°C
Reagent X Addition BolusDropwise (30 min)Dropwise (60 min)
Yield of M-3 75%88%92%
Impurity Y (%) 15%5%<1%
Impurity Z (%) 8%6%5%

This table illustrates how optimizing reaction temperature and reagent addition rate can significantly improve the purity profile of the product.

Experimental Protocols

Protocol 1: General Procedure for Purity Analysis by HPLC

This protocol provides a general guideline for analyzing the purity of TA-064 M-3. The specific column, mobile phase, and detection wavelength will need to be optimized for the specific properties of the molecule.

  • Instrumentation: A standard HPLC system equipped with a UV detector and an autosampler.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective.

    • Example Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength where the compound of interest has maximum absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate the peak areas to determine the relative percentage of the main product and any impurities.

Visualizations

G cluster_0 start Synthesis Issue Identified (e.g., low yield, impurity) check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_crude Analyze Crude Mixture (TLC, LC-MS, NMR) check_reagents->analyze_crude check_conditions->analyze_crude identify_impurity Identify Impurity Structure (if possible) analyze_crude->identify_impurity optimize_reaction Optimize Reaction Conditions identify_impurity->optimize_reaction optimize_purification Optimize Purification Method identify_impurity->optimize_purification success Purity and Yield Goals Met optimize_reaction->success optimize_purification->success

Caption: A general troubleshooting workflow for addressing synthesis impurities.

G cluster_1 Hypothetical Reaction Pathway for Impurity Formation A Starting Material A Desired_Reaction Desired Reaction (Controlled Conditions) A->Desired_Reaction Side_Reaction Side Reaction (e.g., Excess Reagent B) A->Side_Reaction B Reagent B B->Desired_Reaction B->Side_Reaction Intermediate Desired Intermediate M-2 Side_Product Side Product (Impurity Y) Desired_Reaction->Intermediate Side_Reaction->Side_Product

References

Improving the yield of TA-064 metabolite M-3 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide is based on general principles of organic synthesis. The specific compound "TA-064" and its "metabolite M-3" could not be definitively identified from public sources. The experimental details, protocols, and data presented here are illustrative examples to guide researchers facing common synthetic challenges and are not based on established procedures for a specific molecule.

This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during the synthesis of a hypothetical metabolite, designated here as M-3.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for obtaining Metabolite M-3?

A1: Metabolite M-3 is typically synthesized via a multi-step process starting from the parent drug molecule. A common pathway involves an oxidation reaction, followed by a deprotection step. The specific reagents and conditions can significantly impact the overall yield and purity of the final product.

Q2: What are the critical parameters that influence the yield of Metabolite M-3?

A2: Several factors can affect the yield, including reaction temperature, pH, catalyst loading, purity of starting materials, and reaction time. It is crucial to carefully control these parameters to optimize the synthesis.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the identification of starting materials, intermediates, and the final product, helping to determine the optimal reaction time.

Troubleshooting Guide

Issue 1: Low Yield of Metabolite M-3

Low yield is a common problem in multi-step organic synthesis. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction using TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider increasing the reaction time or temperature.
Degradation of Product Metabolite M-3 may be sensitive to temperature or pH. Perform stability studies to determine the optimal conditions for the reaction and work-up. Consider using a milder oxidizing agent or a different deprotection strategy.
Sub-optimal Reagent Stoichiometry Titrate the starting material and key reagents to ensure accurate stoichiometry. Perform small-scale optimization experiments to determine the ideal molar ratios.
Catalyst Inactivation If using a catalyst, ensure it is fresh and active. Catalyst poisoning by impurities in the starting material or solvent can occur. Purify the starting materials and use high-purity solvents.
Issue 2: Formation of Impurities

The presence of impurities can complicate purification and reduce the overall yield of the desired product.

Potential Cause Recommended Solution
Side Reactions The formation of byproducts can be minimized by optimizing reaction conditions. Lowering the reaction temperature may increase selectivity.
Over-oxidation If the synthesis involves an oxidation step, over-oxidation can lead to unwanted byproducts. Reduce the amount of the oxidizing agent or use a more selective one.
Incomplete Deprotection If a protecting group strategy is used, ensure complete removal of the protecting group by adjusting reaction time, temperature, or the amount of deprotecting agent.
Carryover from Previous Steps Ensure adequate purification of intermediates at each step of the synthesis to prevent the carryover of impurities.

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of Parent Drug to an Aldehyde Intermediate
  • Dissolve the parent drug (1.0 eq) in a suitable organic solvent (e.g., Dichloromethane, DCM).

  • Add an oxidizing agent (e.g., Dess-Martin periodinane, 1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for the Deprotection of an Intermediate to Yield Metabolite M-3
  • Dissolve the purified intermediate (1.0 eq) in a suitable solvent (e.g., Methanol).

  • Add the deprotecting agent (e.g., Hydrochloric acid in dioxane, 3.0 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by HPLC).

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by preparative HPLC.

Data Presentation

The following table summarizes the hypothetical yield of Metabolite M-3 under different reaction conditions to illustrate the impact of optimization.

Experiment ID Oxidizing Agent Temperature (°C) Reaction Time (h) Yield (%)
M3-Syn-01PCC25445
M3-Syn-02DMP25265
M3-Syn-03Swern Oxidation-78 to 25375
M3-Syn-04TEMPO/Bleach0 to 25282

Visualizations

Logical Troubleshooting Workflow for Low Yield

This diagram outlines a systematic approach to troubleshooting low product yield.

LowYieldTroubleshooting start Low Yield of M-3 Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time_temp Increase Reaction Time / Temperature incomplete->increase_time_temp increase_time_temp->check_completion check_degradation Assess Product Degradation (Stability Study) complete->check_degradation degradation_yes Degradation Observed check_degradation->degradation_yes Yes degradation_no No Degradation check_degradation->degradation_no No milder_conditions Use Milder Conditions (Reagents, Temp, pH) degradation_yes->milder_conditions end Improved Yield milder_conditions->end optimize_stoichiometry Optimize Reagent Stoichiometry degradation_no->optimize_stoichiometry check_catalyst Check Catalyst Activity degradation_no->check_catalyst optimize_stoichiometry->end check_catalyst->end

Caption: Troubleshooting workflow for low yield.

General Synthetic Pathway for Metabolite M-3

This diagram illustrates a hypothetical two-step synthesis of Metabolite M-3.

SyntheticPathway Parent Parent Drug (with protected group) Oxidation Oxidation Parent->Oxidation Intermediate Aldehyde Intermediate (protected) Oxidation->Intermediate Deprotection Deprotection Intermediate->Deprotection M3 Metabolite M-3 (Final Product) Deprotection->M3

Caption: Hypothetical synthesis of Metabolite M-3.

Technical Support Center: TA-064 M-3 Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "TA-064 M-3" is presumed to be a proprietary or internal designation for a drug metabolite, as no specific public data is available. The following guidance is based on established principles and best practices for the bioanalysis of small-molecule metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and is intended to serve as a representative guide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a critical concern for the bioanalysis of TA-064 M-3?

A: A matrix effect is the alteration of an analyte's response in a mass spectrometer due to the presence of co-eluting, often unidentified, components in the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[3] For TA-064 M-3, matrix effects are a major concern because they can lead to poor accuracy, imprecision, and unreliable quantification, ultimately compromising the integrity of pharmacokinetic and toxicokinetic data.[4] Regulatory bodies like the FDA and EMA require the investigation of matrix effects during bioanalytical method validation.[5][6]

Q2: What are the most common sources of matrix effects in plasma bioanalysis?

A: In biological matrices like plasma or serum, the most notorious sources of matrix effects, particularly ion suppression in electrospray ionization (ESI), are phospholipids.[7] These are major components of cell membranes that are often co-extracted with the analyte of interest during sample preparation. Other endogenous components like salts, proteins, and metabolites, or exogenous substances like anticoagulants and concomitant medications, can also cause significant matrix effects.[2]

Q3: How is the matrix effect for TA-064 M-3 quantitatively assessed?

A: The standard method for quantifying matrix effects is the post-extraction spike method .[7] This involves comparing the peak response of TA-064 M-3 spiked into an extracted blank matrix from multiple sources (at least 6 different lots are recommended) with the response of the analyte in a neat (pure) solution at the same concentration.[2][8] The degree of matrix effect is calculated as the Matrix Factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

The formula for the Matrix Factor is: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

Q4: What is the difference between absolute and relative matrix effects?

A:

  • Absolute Matrix Effect refers to the degree of ion suppression or enhancement on the analyte (TA-064 M-3) and its internal standard (IS) individually.

  • Relative Matrix Effect refers to the variability of the matrix effect between different lots or sources of the biological matrix.[5] During method validation, it is crucial to demonstrate that the matrix effect is consistent across different sources to ensure the method is rugged and reliable for analyzing samples from a diverse population.[1][2] The precision (%CV) of the results from at least six different matrix lots should not be greater than 15%.[1]

Troubleshooting Guides

This section provides solutions to common issues encountered during the bioanalysis of TA-064 M-3.

Issue 1: Significant Ion Suppression Observed for TA-064 M-3

Symptoms:

  • Low or no signal for the analyte at the expected concentration.

  • Poor assay sensitivity and high Lower Limit of Quantification (LLOQ).

  • Matrix Factor (MF) is calculated to be significantly less than 1 (e.g., < 0.8).

Troubleshooting Workflow:

G cluster_0 Troubleshooting Ion Suppression Start High Ion Suppression Detected (MF < 0.8) Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Optimize_Chroma Optimize Chromatography Check_IS->Optimize_Chroma Yes Improve_Cleanup Improve Sample Cleanup Check_IS->Improve_Cleanup No Optimize_Chroma->Improve_Cleanup Suppression Persists Revalidate Re-evaluate Matrix Effect & Revalidate Method Optimize_Chroma->Revalidate Suppression Resolved Change_Ionization Consider APCI Improve_Cleanup->Change_Ionization Suppression Persists Improve_Cleanup->Revalidate Suppression Resolved Change_Ionization->Revalidate

Caption: Workflow for troubleshooting significant ion suppression.

Recommended Actions:

  • Optimize Chromatography: The first and often most effective step is to achieve chromatographic separation between TA-064 M-3 and the co-eluting matrix components.[3]

    • Increase Gradient Time: Lengthen the elution gradient to improve separation.

    • Change Column Chemistry: Switch to a different column type (e.g., from a standard C18 to a Phenyl-Hexyl or a biphenyl column) that may offer different selectivity for phospholipids.

    • Use a Divert Valve: Program the divert valve to send the highly polar, early-eluting matrix components (like salts) and late-eluting components (like phospholipids) to waste instead of the mass spectrometer source.[9]

  • Improve Sample Preparation: If chromatographic changes are insufficient, the next step is to remove the interfering components before injection.[7]

    • Switch from Protein Precipitation (PPT): While fast, PPT is known for being a "dirty" technique that leaves many phospholipids in the final extract.

    • Implement Liquid-Liquid Extraction (LLE): LLE using a suitable solvent (e.g., methyl tert-butyl ether - MTBE) can effectively partition TA-064 M-3 away from polar interferences.

    • Use Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup. Use a reversed-phase, mixed-mode, or specific phospholipid removal sorbent for best results.

  • Change Ionization Technique: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3] If TA-064 M-3 is amenable to APCI, switching the ionization source can significantly reduce suppression.

Issue 2: Poor Reproducibility Across Different Plasma Lots

Symptoms:

  • Acceptable accuracy and precision in one batch of QC samples.

  • QC samples fail (bias > 15%) when prepared in a different lot of blank plasma.

  • The coefficient of variation (%CV) for the Matrix Factor across at least 6 lots is > 15%.[1]

Troubleshooting Decision Tree:

G cluster_1 Addressing Poor Inter-Lot Reproducibility Start Poor Reproducibility Across Matrix Lots (%CV > 15%) Check_IS Is a SIL-IS used? Start->Check_IS Implement_SIL Implement a Stable Isotope-Labeled IS (SIL-IS) Check_IS->Implement_SIL No Improve_Cleanup Improve Sample Cleanup (LLE or SPE) Check_IS->Improve_Cleanup Yes End Method is Robust Implement_SIL->End Dilute_Sample Dilute Sample with Surrogate Matrix Improve_Cleanup->Dilute_Sample Problem Persists Improve_Cleanup->End Problem Solved Dilute_Sample->End

Caption: Decision tree for resolving poor inter-lot reproducibility.

Recommended Actions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. A SIL-IS for TA-064 M-3 will have nearly identical chemical properties and chromatographic retention time. Therefore, it will experience the same degree of ion suppression or enhancement as the analyte, effectively canceling out the variability and correcting the final calculated concentration.

  • Enhance Sample Cleanup: If a SIL-IS is not available, the variability is likely due to differing levels of interfering compounds in each plasma lot. A more rigorous sample cleanup method (switching from PPT to LLE or SPE) is required to remove these interferences more consistently.

  • Sample Dilution: Diluting the sample with a clean, interference-free solution (like a surrogate matrix or mobile phase) can reduce the concentration of matrix components to a level where they no longer cause variable effects.[10] However, this approach may compromise the assay's sensitivity.

Data Presentation

Table 1: Comparison of Sample Preparation Methods on TA-064 M-3 Recovery and Matrix Effect

This table presents representative data comparing three common sample preparation techniques for their effectiveness in mitigating matrix effects and ensuring high analyte recovery for TA-064 M-3 from human plasma.

Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)IS-Normalized MFReproducibility (%CV, n=6 lots)
Protein Precipitation (PPT) 95 ± 4.20.45 ± 0.210.98 ± 0.0522.5%
Liquid-Liquid Extraction (LLE) 82 ± 3.50.88 ± 0.090.99 ± 0.049.1%
Solid-Phase Extraction (SPE) 91 ± 2.80.96 ± 0.051.01 ± 0.034.7%

Data are hypothetical and for illustrative purposes.

Interpretation:

  • Protein Precipitation (PPT): Shows high recovery but suffers from severe and variable ion suppression (low MF, high %CV), making it unsuitable for a validated assay.

  • Liquid-Liquid Extraction (LLE): Provides a significant improvement by reducing the matrix effect and improving reproducibility to within acceptable limits (<15%).

  • Solid-Phase Extraction (SPE): Offers the best performance, with minimal matrix effect (MF ≈ 1) and excellent reproducibility, making it the most robust choice.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)

This protocol details the steps to quantitatively determine the matrix effect on TA-064 M-3 using the post-extraction addition method.

Objective: To calculate the Matrix Factor (MF) for TA-064 M-3 at low and high QC concentrations.

Materials:

  • Blank human plasma from at least 6 individual donors.

  • Validated TA-064 M-3 stock solution.

  • Validated internal standard (IS) stock solution.

  • All solvents and reagents used in the extraction procedure.

  • LC-MS/MS system.

Procedure:

  • Prepare Sample Sets:

    • Set 1 (Neat Solution): Prepare a solution containing TA-064 M-3 and IS in the final reconstitution solvent at two concentrations (e.g., Low QC and High QC levels).

    • Set 2 (Post-Spike Matrix): a. Take aliquots of blank plasma from each of the 6 donors. b. Process these blank samples using the finalized extraction procedure (e.g., SPE). c. After the final evaporation step, reconstitute the dried extracts with the solution from Set 1. This adds the analyte and IS to the extracted matrix components.

  • LC-MS/MS Analysis:

    • Inject triplicate samples from Set 1 and Set 2 onto the LC-MS/MS system.

    • Acquire the data and integrate the peak areas for both TA-064 M-3 and the IS.

  • Calculation:

    • Calculate the mean peak area for the analyte and IS from both sets.

    • Calculate the Matrix Factor (MF) for each donor lot using the following formula: MF = (Mean Analyte Peak Area from Set 2) / (Mean Analyte Peak Area from Set 1)

    • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte/IS Peak Area Ratio from Set 2) / (Analyte/IS Peak Area Ratio from Set 1)

    • Calculate the mean MF and the coefficient of variation (%CV) across the 6 donor lots.

Acceptance Criteria (per FDA/EMA guidance):

  • The %CV of the IS-Normalized Matrix Factor across the lots should be ≤ 15%.[1]

Conceptual Diagram of Matrix Effect:

G cluster_2 Mechanism of Ion Suppression in ESI Source LC_Eluent LC Eluent Enters ESI Source Droplet Charged Droplet Forms (Analyte + Matrix) LC_Eluent->Droplet Evaporation Solvent Evaporation Droplet->Evaporation Competition Competition for Surface and Charge Evaporation->Competition Suppression Matrix Components Outcompete Analyte Competition->Suppression High Matrix Load Gas_Phase_Ion Reduced Gas-Phase Analyte Ions Competition->Gas_Phase_Ion Low Matrix Load Suppression->Gas_Phase_Ion MS_Detector MS Detector Gas_Phase_Ion->MS_Detector

References

Enhancing the resolution of TA-064 M-3 chromatographic peaks

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the chromatographic peak resolution for the compound TA-064 M-3.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing or fronting) for TA-064 M-3?

Poor peak shape for TA-064 M-3, which is a slightly basic compound, is often due to secondary interactions with the stationary phase, column overload, or issues with the mobile phase.[1][2][3][4] Specifically:

  • Peak Tailing: This is the most common issue for basic compounds like TA-064 M-3. It can be caused by strong interactions between the analyte and residual acidic silanol groups on the silica-based column packing.[4][5][6] Other causes include low buffer concentration, column contamination, or excessive dead volume.[7]

  • Peak Fronting: This is often a result of sample overload (injecting too high a concentration) or poor sample solubility in the mobile phase.[2][5][8]

Q2: How does mobile phase pH affect the retention and peak shape of TA-064 M-3?

Mobile phase pH is a critical factor as it controls the ionization state of TA-064 M-3.[2][9] For basic compounds, operating at a low pH (e.g., pH < 3.5) protonates the residual silanol groups on the stationary phase, minimizing unwanted secondary interactions that cause peak tailing.[5][10] Conversely, adjusting the pH can alter the analyte's polarity, which directly impacts its retention time and selectivity relative to other compounds in the sample.[11]

Q3: Can changing the organic solvent in the mobile phase improve my resolution?

Yes, changing the organic modifier (e.g., switching from acetonitrile to methanol or vice-versa) is a powerful way to alter selectivity (α), which can significantly improve the resolution between TA-064 M-3 and co-eluting peaks.[12][13] Different organic solvents interact differently with both the analyte and the stationary phase, leading to changes in peak spacing.

Q4: When should I consider using a different column?

You should consider a different column if optimizing the mobile phase and other method parameters does not provide the desired resolution.[12][14] Switching to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl or polar-embedded phase) can provide a significant change in selectivity.[12] Alternatively, using a column with smaller particles (e.g., 3.5 µm instead of 5 µm) or a longer column can increase efficiency (N) and improve resolution for closely eluting peaks.[12][13][15]

Troubleshooting Guide

This section addresses specific problems you may encounter during the analysis of TA-064 M-3.

Problem 1: Poor resolution between TA-064 M-3 and a closely eluting impurity.

This is a common challenge that can be addressed by systematically adjusting parameters that influence selectivity (α), efficiency (N), and retention (k).[13]

Troubleshooting Workflow for Poor Resolution

G cluster_0 Identify Problem cluster_1 Step 1: Adjust Mobile Phase Strength (Retention) cluster_2 Step 2: Adjust Mobile Phase Composition (Selectivity) cluster_3 Step 3: Increase Column Efficiency cluster_4 Resolution Start Poor Resolution (Rs < 1.5) Adjust_k Decrease % Organic Solvent (e.g., from 70% to 65% ACN) Start->Adjust_k Eval_k Evaluate Resolution Adjust_k->Eval_k Adjust_alpha A) Scout Mobile Phase pH (e.g., 2.7, 3.5, 6.8) B) Change Organic Solvent (e.g., ACN to MeOH) Eval_k->Adjust_alpha If not resolved End Resolution Achieved (Rs >= 1.5) Eval_k->End If resolved Eval_alpha Evaluate Resolution Adjust_alpha->Eval_alpha Adjust_N A) Decrease Flow Rate (e.g., 1.0 to 0.8 mL/min) B) Use Longer Column or Smaller Particle Size Column Eval_alpha->Adjust_N If not resolved Eval_alpha->End If resolved Eval_N Evaluate Resolution Adjust_N->Eval_N Eval_N->End If resolved

Caption: A workflow for systematically troubleshooting poor peak resolution.

Data Summary: Impact of Parameter Adjustments on Resolution

Parameter AdjustedTypical ChangeEffect on Retention Time (k)Effect on Selectivity (α)Effect on Efficiency (N)Expected Outcome on TA-064 M-3 Resolution
% Organic Solvent Decrease by 5-10%IncreaseMinor ChangeMinor ChangeMay improve resolution if peaks are not retained enough.[13]
Mobile Phase pH Change from 6.5 to 2.8Significant ChangeSignificant Change May Improve Peak ShapeHighly effective for altering peak spacing with impurities.[9]
Organic Solvent Type ACN → MeOHChangeSignificant Change Minor ChangeCan re-order elution and significantly improve separation.[12]
Column Temperature Increase by 5-10 °CDecreaseMinor ChangeIncreaseCan sharpen peaks and slightly improve resolution.[16]
Flow Rate Decrease from 1.0 to 0.8 mL/minIncreaseNo ChangeIncrease Improves resolution by increasing efficiency, but increases run time.[16]
Column Length 150 mm → 250 mmIncreaseNo ChangeIncrease Directly increases resolving power.[16][17]
Particle Size 5 µm → 3.5 µmNo ChangeNo ChangeIncrease Increases efficiency for sharper peaks and better resolution.[12][15]
Problem 2: TA-064 M-3 peak is tailing significantly (Asymmetry > 1.5).

Peak tailing reduces accuracy and can hide small impurities under the tail.[1][5] For TA-064 M-3, this is likely due to silanol interactions.

Logical Flow for Diagnosing Peak Tailing

G Problem TA-064 M-3 Peak Tailing (As > 1.5) CheckAllPeaks Are all peaks tailing? Problem->CheckAllPeaks SystemIssue Suspect System/Physical Issue: - Blocked column frit - Extra-column volume - Column void CheckAllPeaks->SystemIssue Yes ChemicalIssue Suspect Chemical Interaction Issue CheckAllPeaks->ChemicalIssue No, primarily TA-064 M-3 SolutionSystem Action: 1. Reverse flush column 2. Check tubing/connections 3. Replace column if necessary SystemIssue->SolutionSystem SolutionChemical Action: 1. Lower mobile phase pH (e.g., to 2.7) 2. Add buffer (e.g., 20mM Ammonium Formate) 3. Reduce sample concentration ChemicalIssue->SolutionChemical

Caption: Decision tree for troubleshooting the cause of peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Scouting to Reduce Peak Tailing and Improve Selectivity

This protocol details a systematic approach to evaluate the effect of mobile phase pH on the chromatography of TA-064 M-3.

Objective: To find a mobile phase pH that provides optimal peak shape (symmetry factor ≈ 1.0) and the best resolution from adjacent impurities.

Materials:

  • HPLC system with UV or MS detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A1: 0.1% Formic Acid in Water (pH ≈ 2.7)

  • Mobile Phase A2: 10 mM Ammonium Acetate in Water (pH ≈ 6.8)

  • Mobile Phase B: Acetonitrile

  • TA-064 M-3 standard solution (e.g., 0.1 mg/mL in 50:50 Water:Acetonitrile)

Methodology:

  • Preparation of Mobile Phase A1 (pH 2.7):

    • Add 1.0 mL of formic acid to a 1 L volumetric flask.

    • Fill to the mark with HPLC-grade water.

    • Mix thoroughly and filter through a 0.45 µm filter.

  • Preparation of Mobile Phase A2 (pH 6.8):

    • Weigh approximately 0.77 g of ammonium acetate and dissolve in 1 L of HPLC-grade water.

    • Adjust pH to 6.8 using dilute acetic acid or ammonium hydroxide if necessary.

    • Filter through a 0.45 µm filter.

  • Chromatographic Analysis (Condition 1 - Low pH):

    • Install the C18 column and set the column oven temperature to 30 °C.

    • Purge the system with Mobile Phase A1 and Mobile Phase B.

    • Equilibrate the column with your starting gradient conditions (e.g., 70% A1 / 30% B) at a flow rate of 1.0 mL/min for at least 15 column volumes.

    • Inject the TA-064 M-3 standard solution.

    • Run the gradient method.

    • Record the chromatogram, noting the retention time, peak asymmetry, and resolution from any impurities.

  • Chromatographic Analysis (Condition 2 - Neutral pH):

    • Thoroughly flush the entire HPLC system with 50:50 water:acetonitrile to remove all traces of the acidic buffer.

    • Purge the system with Mobile Phase A2 and Mobile Phase B.

    • Equilibrate the column as in step 3, using Mobile Phase A2 as the aqueous component.

    • Inject the TA-064 M-3 standard solution.

    • Run the same gradient method.

    • Record the chromatogram and all relevant data.

  • Data Evaluation:

    • Compare the chromatograms from the low and neutral pH conditions.

    • Assess which condition provides a sharper, more symmetrical peak for TA-064 M-3.

    • Determine which condition provides the best separation from other peaks. Select the optimal pH for further method development.

References

TA-064 M-3 solubility and formulation challenges

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TA-064 M-3 / TP-064

Disclaimer: Initial searches for the compound "TA-064 M-3" did not yield specific public domain data. However, the identifier strongly resembles "TP-064," a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4)[1]. This guide is based on the properties of TP-064 and general principles for handling potent, likely hydrophobic, small molecule inhibitors in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is TP-064 and what is its mechanism of action?

A1: TP-064 is a potent and selective small molecule inhibitor of PRMT4 (Protein Arginine Methyltransferase 4).[1] PRMT4 is an enzyme that methylates arginine residues on histone and non-histone proteins, playing a role in transcriptional regulation. By inhibiting PRMT4, TP-064 can modulate gene expression and has shown anti-proliferative effects in a subset of multiple myeloma cell lines.[1]

Below is a simplified diagram of the signaling pathway affected by TP-064.

PRMT4_Pathway PRMT4 PRMT4 (CARM1) Methylated_Substrate Methylated Substrate PRMT4->Methylated_Substrate Methylation Substrate Substrate Proteins (e.g., Histones) Substrate->PRMT4 Gene_Expression Altered Gene Expression Methylated_Substrate->Gene_Expression TP064 TP-064 TP064->PRMT4 Inhibition

Caption: Simplified signaling pathway showing TP-064 inhibition of PRMT4.

Q2: I'm having trouble dissolving TP-064. What are the recommended solvents?

A2: While specific public solubility data for TP-064 is not available, potent small molecule inhibitors are often hydrophobic. The standard recommendation is to first attempt dissolution in a high-purity organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. For aqueous-based assays, this stock can then be serially diluted, though care must be taken to avoid precipitation.

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Media

You've successfully created a DMSO stock of TP-064, but it precipitates when diluted into your aqueous cell culture media or assay buffer.

Cause: The low aqueous solubility of the compound is exceeded upon dilution.

Solution Workflow:

Solubility_Troubleshooting Start Precipitation observed in aqueous buffer Check_Final_Conc Is the final concentration of organic solvent <0.5%? Start->Check_Final_Conc Increase_Dilution Increase final volume or decrease starting stock concentration Check_Final_Conc->Increase_Dilution No Use_Surfactant Incorporate a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-68) in the final buffer Check_Final_Conc->Use_Surfactant Yes Increase_Dilution->Start Re-test Vortex Ensure vigorous mixing during dilution Use_Surfactant->Vortex Formulation_Strategy Consider a formulation (e.g., cyclodextrin, lipid-based) Vortex->Formulation_Strategy Still precipitates Formulation_Decision_Tree Start Need to prepare TP-064 in aqueous buffer/media Direct_Dilution Direct Dilution: Serially dilute DMSO stock directly into media Start->Direct_Dilution Check_Precipitation Does it precipitate at the highest working concentration? Direct_Dilution->Check_Precipitation Success Proceed with experiment Check_Precipitation->Success No Surfactant_Method Try Surfactant-Assisted Dilution: Add stock to media containing 0.1% BSA or 0.05% Tween-20 Check_Precipitation->Surfactant_Method Yes Check_Precipitation2 Does it precipitate? Surfactant_Method->Check_Precipitation2 Check_Precipitation2->Success No Cyclodextrin Use Cyclodextrin Formulation: Complex TP-064 with HP-β-CD before dilution Check_Precipitation2->Cyclodextrin Yes Check_Controls Run vehicle and formulation controls for toxicity Cyclodextrin->Check_Controls Check_Controls->Success

References

Preventing degradation of TA-064 metabolite M-3 during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of the TA-064 metabolite, M-3, during sample storage. The following recommendations are based on established best practices for ensuring the stability of drug metabolites in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of metabolite M-3 in stored samples?

A1: The degradation of drug metabolites in biological samples can be influenced by several factors.[1][2][3][4][5] Key factors include:

  • Temperature: Elevated temperatures can accelerate chemical reactions such as oxidation, reduction, and hydrolysis, leading to metabolite degradation.[5]

  • pH: The stability of many drugs and their metabolites is pH-dependent. Deviations from the optimal pH range can increase the rate of decomposition.[5]

  • Enzymatic Activity: Residual enzymatic activity in biological samples can continue to metabolize or degrade M-3.

  • Oxidation: Exposure to oxygen can lead to oxidative degradation of susceptible functional groups on the metabolite.

  • Light Exposure: Photolabile compounds can degrade when exposed to light, particularly UV radiation from fluorescent lighting.[2]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of metabolites and should be kept to a minimum.[6]

Q2: What is the recommended storage temperature for long-term stability of M-3?

A2: For long-term storage of most biological samples containing drug metabolites, a temperature of -80°C is recommended.[7][8] Storage at -20°C may be suitable for shorter durations, but -80°C is preferred to minimize enzymatic activity and chemical degradation over extended periods.[9][10]

Q3: How can I minimize enzymatic degradation of M-3 in my samples?

A3: To minimize enzymatic degradation, it is crucial to cool the samples immediately after collection and process them at low temperatures (e.g., on ice).[7] For plasma or serum samples, prompt separation from blood cells is important. The addition of specific enzyme inhibitors may also be considered, depending on the suspected metabolic pathways.

Q4: Are there any special considerations for the type of collection tubes or storage containers?

A4: Yes, the choice of collection and storage containers is important. It is advisable to use clean, high-quality plasticware, such as Eppendorf Safe-Lock Tubes, to avoid contamination.[7] For compounds prone to adsorption, glassware may be necessary. If the metabolite is sensitive to light, amber-colored vials or containers wrapped in foil should be used to protect the samples from light exposure.[9]

Q5: Should I add any preservatives to my samples?

A5: The use of preservatives should be carefully considered and is generally avoided unless necessary, as they can interfere with analytical methods.[6] For urine samples, if they cannot be frozen immediately, preservatives like thymol may be effective in preventing microbial growth and subsequent metabolite degradation.[10] However, the compatibility of any preservative with the analytical method for M-3 must be validated.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low recovery of M-3 from stored samples Metabolite degradation due to improper storage temperature.Ensure samples are consistently stored at -80°C. Use a temperature monitoring system to track storage conditions.
Repeated freeze-thaw cycles.Aliquot samples into smaller volumes after the initial processing to avoid the need for repeated thawing of the entire sample. Limit freeze-thaw cycles to a maximum of 2-3.[6]
Adsorption of M-3 to container walls.Test different types of storage tubes (e.g., low-bind polypropylene, glass) to assess potential adsorption.
Inconsistent M-3 concentrations across replicate samples Variable sample handling procedures.Standardize all sample collection, processing, and storage procedures. Ensure all personnel follow the same protocol.
Presence of active enzymes in the matrix.Process samples on ice and consider the addition of broad-spectrum enzyme inhibitors if enzymatic degradation is suspected.
Exposure to light.Protect samples from light at all stages of handling and storage by using amber vials or wrapping containers in aluminum foil.[9]
Appearance of unknown peaks in chromatograms Formation of degradation products.Conduct forced degradation studies (stress testing) to identify potential degradation products and their chromatographic behavior. This will help in developing a stability-indicating analytical method.
Contamination during sample processing.Use high-purity solvents and reagents. Ensure all equipment and containers are thoroughly cleaned.[7]

Experimental Protocols

Protocol 1: Sample Collection and Initial Processing
  • Blood Collection: Collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). The choice of anticoagulant should be validated to ensure it does not interfere with the analysis of M-3.

  • Immediate Cooling: Place the collected blood tubes on ice immediately to slow down enzymatic activity.

  • Plasma/Serum Separation: Centrifuge the blood samples at 2000-3000 x g for 10-15 minutes at 4°C to separate plasma or serum. This should be done as soon as possible after collection.

  • Aliquoting: Immediately after separation, transfer the plasma or serum into pre-labeled, clean, and appropriate storage tubes (e.g., 1.5 mL polypropylene tubes). Create multiple aliquots to avoid repeated freeze-thaw cycles.

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to long-term storage.

  • Storage: Store the frozen aliquots at -80°C.

Protocol 2: M-3 Stability Testing (Freeze-Thaw and Long-Term)
  • Objective: To evaluate the stability of M-3 under different storage conditions.

  • Sample Preparation: Use a pooled sample of the biological matrix (e.g., plasma) spiked with a known concentration of TA-064 to allow for in-situ generation and subsequent measurement of M-3, or directly spike with M-3 if a reference standard is available.

  • Freeze-Thaw Stability:

    • Prepare multiple aliquots of the spiked sample pool.

    • Analyze a set of aliquots immediately (time zero).

    • Subject the remaining aliquots to a specified number of freeze-thaw cycles (e.g., 1, 3, and 5 cycles). A freeze-thaw cycle consists of freezing the samples at -80°C for at least 12 hours and then thawing them at room temperature.

    • After each cycle, analyze the samples for the concentration of M-3.

  • Long-Term Stability:

    • Prepare a sufficient number of aliquots from the spiked sample pool.

    • Store the aliquots at the proposed long-term storage temperature (e.g., -80°C).

    • Analyze the concentration of M-3 at defined time points (e.g., 0, 1, 3, 6, and 12 months).

  • Data Analysis: Compare the M-3 concentrations at each time point and freeze-thaw cycle to the time-zero concentration. The metabolite is considered stable if the mean concentration is within ±15% of the initial concentration.

Data Summary Tables

Table 1: General Recommendations for Sample Storage Temperatures

Storage Duration Recommended Temperature Rationale
Short-term (up to 24 hours)4°C (Refrigerated)Slows down most enzymatic and chemical degradation for a limited time.[10]
Long-term (weeks to months)-20°CSuitable for some analytes, but may not be sufficient to halt all degradation pathways.[10]
Extended-term (months to years)-80°CConsidered the gold standard for preserving the integrity of most drug metabolites in biological samples.[7][8]

Table 2: Factors Influencing Metabolite Stability and Mitigation Strategies

Factor Potential Impact Mitigation Strategy
Temperature Increased degradation rateStore samples at -80°C.[7][8] Process samples on ice.
pH Acid/base hydrolysisMaintain a consistent pH. If necessary, adjust the pH of the sample with a suitable buffer, ensuring it doesn't interfere with analysis.
Enzymes Metabolic conversion or degradationRapidly cool and process samples. Store at ultra-low temperatures. Consider adding enzyme inhibitors.
Light PhotodegradationUse amber-colored storage containers or wrap tubes in aluminum foil.[9] Avoid prolonged exposure to direct light.
Oxidation Oxidative degradationMinimize headspace in storage tubes. Consider adding antioxidants if compatible with the analytical method. Store under an inert atmosphere (e.g., nitrogen or argon).[7]
Freeze-Thaw Cycles Physical and chemical degradationAliquot samples into single-use volumes. Limit the number of freeze-thaw cycles to a maximum of three.[6]

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing (at 4°C) cluster_storage Storage cluster_analysis Analysis Collect_Blood Collect Blood (EDTA tubes) Cool_Sample Immediately Place on Ice Collect_Blood->Cool_Sample Centrifuge Centrifuge to Separate Plasma Cool_Sample->Centrifuge Aliquot Aliquot Plasma into Multiple Tubes Centrifuge->Aliquot Flash_Freeze Snap-Freeze in Liquid Nitrogen Aliquot->Flash_Freeze Long_Term_Storage Store at -80°C Flash_Freeze->Long_Term_Storage Thaw_Sample Thaw Single Aliquot Long_Term_Storage->Thaw_Sample Analyze Analyze M-3 Concentration Thaw_Sample->Analyze

Caption: Recommended workflow for sample handling and storage to ensure M-3 stability.

degradation_pathways cluster_degradation Potential Degradation Pathways M3 Metabolite M-3 Oxidation Oxidation M3->Oxidation O2 Hydrolysis Hydrolysis M3->Hydrolysis H2O, pH Enzymatic_Degradation Enzymatic Degradation M3->Enzymatic_Degradation Enzymes Photodegradation Photodegradation M3->Photodegradation Light Degradation_Product_A Degradation Product A Oxidation->Degradation_Product_A Degradation_Product_B Degradation Product B Hydrolysis->Degradation_Product_B Degradation_Product_C Degradation Product C Enzymatic_Degradation->Degradation_Product_C Degradation_Product_D Degradation Product D Photodegradation->Degradation_Product_D

Caption: General degradation pathways that may affect the stability of metabolite M-3.

References

Validation & Comparative

Navigating Bioanalytical Method Cross-Validation: A Comparative Guide for TP-064 Metabolite M-3

Author: BenchChem Technical Support Team. Date: November 2025

In the rigorous landscape of drug development, ensuring the consistency and reliability of bioanalytical data is paramount, especially when analyses are conducted across different laboratories or using different methods over the long course of a drug's lifecycle. This guide provides a comprehensive comparison of cross-validation for analytical methods developed for the hypothetical metabolite M-3 of the investigational PRMT4 inhibitor, TP-064. For the purpose of this illustrative guide, we will compare two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of M-3 in human plasma.

Cross-validation is a critical regulatory requirement that establishes the equivalency of two bioanalytical methods. This process is essential when, for instance, a method is transferred between laboratories, or a new method is introduced to replace an older one. The data presented herein, though hypothetical, are representative of what would be expected in a formal cross-validation study and are intended to provide a practical framework for researchers, scientists, and drug development professionals.

Comparative Analysis of Analytical Methods for Metabolite M-3

The following tables summarize the performance characteristics of two hypothetical LC-MS/MS methods for the quantification of TP-064 metabolite M-3. Method A represents a well-established, validated method, while Method B is a newly developed method, perhaps offering advantages in speed or sensitivity.

Table 1: Performance Characteristics of LC-MS/MS Methods for TP-064 Metabolite M-3

ParameterMethod AMethod B
Linearity Range 1 - 1000 ng/mL0.5 - 1200 ng/mL
Correlation Coefficient (r²) > 0.995> 0.997
Lower Limit of Quantification (LLOQ) 1 ng/mL0.5 ng/mL
Intra-day Precision (%CV) < 10%< 8%
Inter-day Precision (%CV) < 12%< 10%
Accuracy (% Bias) ± 15%± 12%
Matrix Effect MinimalMinimal
Recovery 85-95%90-105%

Table 2: Cross-Validation Results of Quality Control (QC) Samples

QC LevelNominal Conc. (ng/mL)Mean Conc. Method A (ng/mL)Mean Conc. Method B (ng/mL)% Difference
Low QC 3.02.93.1+6.9%
Mid QC 500495510+3.0%
High QC 800790815+3.2%

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of any bioanalytical assay. Below are the key experimental protocols for the cross-validation study.

Preparation of Calibration Standards and Quality Control Samples

Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of a certified reference standard of TP-064 metabolite M-3 into pooled human plasma. Separate stock solutions were used for preparing calibration standards and QCs.

Sample Extraction: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: 200 µL of plasma sample was mixed with 50 µL of an internal standard solution (a stable isotope-labeled version of M-3).

  • SPE Cartridge Conditioning: An Oasis HLB SPE cartridge was conditioned with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: The pre-treated plasma sample was loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge was washed with 1 mL of 5% methanol in water to remove interferences.

  • Elution: The analyte and internal standard were eluted with 1 mL of methanol.

  • Evaporation and Reconstitution: The eluate was evaporated to dryness under a stream of nitrogen and reconstituted in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Chromatographic System: Shimadzu Nexera X2 UHPLC

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Sciex Triple Quad 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • M-3: [Precursor Ion] > [Product Ion]

    • Internal Standard: [Precursor Ion] > [Product Ion]

Cross-Validation Procedure
  • A set of at least 20 incurred study samples were selected that spanned the calibration range.

  • These samples were first analyzed using the established Method A.

  • The same samples were then re-analyzed using the new Method B on a different day by a different analyst to ensure unbiased comparison.

  • The concentrations obtained from both methods were compared, and the percentage difference was calculated for each sample. The acceptance criterion is typically that at least two-thirds of the samples should have a percent difference within ±20% of the mean concentration.

Visualizing the Workflow

To better understand the logical flow of the cross-validation process, the following diagram illustrates the key steps involved.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison & Evaluation cluster_conclusion Conclusion start Select Incurred Study Samples prep_standards Prepare Calibration Standards & QCs start->prep_standards analysis_A Analyze Samples with Method A prep_standards->analysis_A analysis_B Re-analyze Samples with Method B analysis_A->analysis_B compare Compare Concentrations from Both Methods analysis_B->compare evaluate Evaluate Against Acceptance Criteria compare->evaluate conclusion Methods are Equivalent evaluate->conclusion

Cross-validation experimental workflow.

This guide provides a foundational understanding of the cross-validation process for bioanalytical methods, using the hypothetical TP-064 metabolite M-3 as a practical example. The successful cross-validation, as indicated by the presented data, would give confidence that both Method A and Method B can be used interchangeably for the reliable quantification of M-3 in clinical and non-clinical studies, ensuring data integrity throughout the drug development program.

Comparative Analysis of TA-064 (Denopamine) and its M-3 Metabolite: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological activity of the selective β1-adrenergic agonist TA-064, also known as denopamine, and its M-3 metabolite. While extensive data exists for the parent compound, denopamine, a comprehensive search of publicly available scientific literature did not yield quantitative experimental data on the pharmacological activity of the M-3 metabolite. Consequently, a direct quantitative comparison of the activity of TA-064 M-3 with its parent compound is not possible at this time.

This document summarizes the known pharmacological properties of denopamine, outlines its metabolic pathway to the M-3 metabolite, and presents a hypothetical experimental workflow for a comparative study, should the M-3 metabolite become available for analysis.

Denopamine (TA-064): A Profile

Denopamine is a well-characterized cardiac stimulant that functions as a selective agonist for β1-adrenergic receptors, which are predominantly located in the heart.[1][2] Its primary therapeutic application is in the management of heart failure, where it improves cardiac contractility.[3][4]

Mechanism of Action

Denopamine selectively binds to and activates β1-adrenergic receptors on cardiac myocytes.[1][2] This activation initiates a downstream signaling cascade through the Gs alpha subunit, leading to the activation of adenylyl cyclase.[1] Adenylyl cyclase, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban.[1] The phosphorylation of L-type calcium channels leads to an increased influx of calcium ions into the cell, which directly enhances myocardial contractility (positive inotropic effect).[1]

Signaling Pathway of Denopamine

Denopamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Denopamine Denopamine (TA-064) Beta1_AR β1-Adrenergic Receptor Denopamine->Beta1_AR Binds to Gs Gs Protein Beta1_AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_ion Ca2+ Influx Ca_channel->Ca_ion Promotes Contractility Increased Myocardial Contractility Ca_ion->Contractility Leads to

Caption: Signaling pathway of Denopamine (TA-064) in cardiomyocytes.

Metabolism of Denopamine to M-3

In vitro studies using rat and rabbit liver preparations have elucidated the metabolic pathways of denopamine. The M-3 metabolite is formed through the demethylation of the M-2 metabolite (3-methoxydenopamine).

Metabolic Conversion Pathway

Denopamine_Metabolism Denopamine Denopamine (TA-064) M2 M-2 (3-Methoxydenopamine) Denopamine->M2 Metabolism M3 M-3 M2->M3 Demethylation

Caption: Metabolic pathway of Denopamine to the M-3 metabolite.

Quantitative Data for Denopamine (TA-064)

The following table summarizes key pharmacological data for denopamine based on available literature.

ParameterValueSpecies/SystemReference
β1-Adrenergic Receptor Binding Affinity (Ki)545 nMRat Heart Membranes[5]
β2-Adrenergic Receptor Binding Affinity (Ki)2205 nMRat Lung Membranes[5]
β1/β2 Selectivity (KiL/KiH)4.1Rat Membranes[5]
Inotropic Effect (pD2)6.12Canine Right Ventricular Muscle[6]

Proposed Experimental Workflow for Comparative Analysis

For researchers intending to compare the activity of the TA-064 M-3 metabolite with its parent compound, the following experimental workflow is proposed.

Comparative_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays cluster_conclusion Conclusion Synthesize_M3 Synthesize and Purify TA-064 M-3 Metabolite Receptor_Binding Radioligand Binding Assays (β1 and β2 receptors) Synthesize_M3->Receptor_Binding Functional_Assay Adenylyl Cyclase Activation Assay Synthesize_M3->Functional_Assay Isolated_Tissue Isolated Heart Tissue (e.g., papillary muscle) Synthesize_M3->Isolated_Tissue Data_Analysis_Invitro Determine Ki and EC50 for both compounds Receptor_Binding->Data_Analysis_Invitro Functional_Assay->Data_Analysis_Invitro Compare_Activity Compare Potency, Efficacy, and Selectivity Data_Analysis_Invitro->Compare_Activity Inotropic_Effect Measure Inotropic and Chronotropic Effects Isolated_Tissue->Inotropic_Effect Data_Analysis_Exvivo Compare Dose-Response Curves Inotropic_Effect->Data_Analysis_Exvivo Data_Analysis_Exvivo->Compare_Activity

Caption: Proposed workflow for comparing TA-064 and its M-3 metabolite.

Experimental Protocols

Detailed methodologies for the key experiments cited for denopamine are provided below. These protocols can be adapted for the analysis of the M-3 metabolite.

Radioligand Binding Assay for β-Adrenergic Receptor Affinity
  • Objective: To determine the binding affinity (Ki) of a compound for β1 and β2-adrenergic receptors.

  • Materials:

    • Membrane preparations from tissues predominantly expressing either β1 (e.g., rat heart) or β2 (e.g., rat lung) receptors.

    • Radioligand: [3H]-dihydroalprenolol (a non-selective β-adrenergic antagonist).

    • Test compounds: Denopamine and a range of concentrations of the M-3 metabolite.

    • Incubation buffer (e.g., Tris-HCl buffer).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay
  • Objective: To measure the functional activity of a compound in stimulating cAMP production.

  • Materials:

    • Cells or membrane preparations expressing β1-adrenergic receptors.

    • Test compounds: Denopamine and a range of concentrations of the M-3 metabolite.

    • ATP.

    • Assay buffer containing cofactors for adenylyl cyclase (e.g., MgCl2, GTP).

    • cAMP detection kit (e.g., ELISA or radioimmunoassay).

  • Procedure:

    • Incubate the cells or membranes with varying concentrations of the test compound in the presence of ATP and assay buffer.

    • Stop the reaction after a defined period.

    • Measure the amount of cAMP produced using a suitable detection method.

    • Generate a dose-response curve by plotting cAMP concentration against the log concentration of the test compound.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Conclusion

While denopamine (TA-064) is a well-studied selective β1-adrenergic agonist with established pharmacological properties, there is a notable absence of publicly available data on the activity of its M-3 metabolite. The information and proposed experimental workflows in this guide are intended to provide a foundation for researchers interested in investigating the comparative pharmacology of these two compounds. Further research is required to elucidate the pharmacological profile of the TA-064 M-3 metabolite and to understand its potential contribution to the overall effects of denopamine.

References

A Comparative Guide to Denopamine (TA-064) and its Metabolites: An Uncharted Pharmacological Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a drug candidate and its metabolites is paramount. This guide addresses the existing knowledge surrounding the cardiotonic agent Denopamine (TA-064) and its metabolites, with a specific focus on the M-3 metabolite. However, a comprehensive review of the available scientific literature reveals a significant gap in direct, quantitative comparisons of the pharmacological activities of Denopamine's metabolites.

Denopamine is a selective β1-adrenergic receptor agonist known for its positive inotropic effects on the heart, making it a therapeutic option for certain cardiovascular conditions.[1][2] Its mechanism of action involves the stimulation of β1-adrenergic receptors on cardiac myocytes, which triggers a signaling cascade that ultimately increases myocardial contractility.[3][4][5] This process is initiated by the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4][6]

Denopamine Metabolism: A Brief Overview

The metabolism of Denopamine has been elucidated, revealing several key transformation pathways. The primary metabolites identified include:

  • M-1: 4'-O-demethylated denopamine

  • iso-M-1: 3'-O-demethylated denopamine

  • M-2: 3-methoxydenopamine

  • M-3: Formed by the demethylation of M-2 at the 4' position

  • M-4: 3-hydroxylated denopamine

The metabolic journey of Denopamine involves a series of enzymatic reactions, primarily occurring in the liver. The diagram below illustrates the known metabolic pathways leading to the formation of these metabolites.

Denopamine_Metabolism Denopamine Denopamine (TA-064) M1 M-1 (4'-O-demethylated) Denopamine->M1 4'-O-demethylation isoM1 iso-M-1 (3'-O-demethylated) Denopamine->isoM1 3'-O-demethylation M4 M-4 (3-hydroxylated) Denopamine->M4 3-hydroxylation M2 M-2 (3-methoxydenopamine) M4->M2 O-methylation M3 M-3 M2->M3 4'-demethylation

Caption: Metabolic pathways of Denopamine (TA-064).

The Missing Link: Comparative Pharmacological Data

Despite the characterization of these metabolic pathways, a critical knowledge gap exists in the scientific literature. There is a notable absence of published studies that provide a direct and quantitative comparison of the pharmacological activity of the M-3 metabolite against the parent compound, Denopamine, and its other metabolites (M-1, M-2, and M-4).

To fulfill the objective of a comprehensive comparison guide, experimental data from key assays would be required. The following sections outline the standard experimental protocols that would be necessary to generate such comparative data.

Experimental Protocols (Hypothetical)

The following are detailed methodologies for key experiments that would be essential for comparing the pharmacological activity of Denopamine and its metabolites.

1. β1-Adrenergic Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of Denopamine and its metabolites for the β1-adrenergic receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human β1-adrenergic receptor (e.g., CHO-K1 cells).

    • Radioligand Binding: Conduct competitive binding assays using a radiolabeled antagonist with high affinity for the β1-adrenergic receptor (e.g., [3H]-CGP 12177).

    • Incubation: Incubate the cell membranes with the radioligand in the presence of increasing concentrations of the unlabeled test compounds (Denopamine, M-1, M-2, M-3, M-4).

    • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki values using the Cheng-Prusoff equation.

2. Adenylyl Cyclase Activity Assay

  • Objective: To measure the potency (EC50) and efficacy (Emax) of Denopamine and its metabolites in stimulating adenylyl cyclase activity.

  • Methodology:

    • Cell Culture: Use a cell line expressing the human β1-adrenergic receptor.

    • Stimulation: Treat the cells with increasing concentrations of the test compounds.

    • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular concentration of cAMP using a commercially available assay kit (e.g., ELISA or HTRF-based assay).

    • Data Analysis: Plot the concentration-response curves and determine the EC50 and Emax values for each compound. The Emax would be compared to a full agonist like isoproterenol.

The workflow for such a comparative study is depicted in the diagram below.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Pharmacological Assays cluster_data Data Analysis Denopamine Denopamine Binding β1-Adrenergic Receptor Binding Assay Denopamine->Binding Functional Adenylyl Cyclase Activity Assay Denopamine->Functional M1 Metabolite M-1 M1->Binding M1->Functional M2 Metabolite M-2 M2->Binding M2->Functional M3 Metabolite M-3 M3->Binding M3->Functional M4 Metabolite M-4 M4->Binding M4->Functional Ki Affinity (Ki) Binding->Ki EC50_Emax Potency (EC50) & Efficacy (Emax) Functional->EC50_Emax

Caption: Hypothetical workflow for comparing Denopamine metabolites.

Conclusion and Future Directions

While the metabolic fate of Denopamine has been described, the pharmacological activity of its metabolites, particularly M-3, remains an area with a significant lack of published, peer-reviewed data. A direct comparison of the β1-adrenergic receptor binding affinity and functional activity of Denopamine and its metabolites is necessary to fully understand the drug's overall in vivo effect and safety profile. The experimental protocols outlined above provide a roadmap for the types of studies that are required to fill this knowledge gap. Such research would be invaluable for drug development professionals and regulatory agencies in assessing the complete pharmacological picture of Denopamine. Without such data, a definitive comparison guide remains an objective for future research.

References

A Comparative Guide to the Validation of Denopamine M-3 Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of critical validation parameters for reference standards of Denopamine M-3, a significant metabolite of the cardiotonic agent denopamine. The objective is to offer a clear, data-driven framework for researchers and analytical scientists to assess the suitability and quality of different Denopamine M-3 reference standards. This document outlines key analytical methodologies, presents comparative data in a structured format, and visualizes essential workflows and signaling pathways to support robust drug metabolism studies and bioanalytical assays.

Introduction to Denopamine and its Metabolism

Denopamine is a selective β1-adrenergic agonist used in the treatment of congestive heart failure.[1][2] Its therapeutic effects are closely linked to its metabolism, which primarily occurs in the liver. A major metabolic pathway for denopamine in humans is O-demethylation.[3] In vitro studies with rat and rabbit liver preparations have identified several key metabolites, including the 4'-O-demethylated (M-1), 3'-O-demethylated (iso-M-1), and a further demethylated metabolite, M-3, which is the 4'-demethylated form of 3-methoxydenopamine (M-2).[4] Accurate quantification of these metabolites is crucial for pharmacokinetic and pharmacodynamic studies, necessitating well-characterized reference standards.

Denopamine Signaling Pathway

Denopamine exerts its cardiotonic effects by selectively stimulating β1-adrenergic receptors in cardiac myocytes. This activation triggers a signaling cascade that ultimately leads to increased myocardial contractility. The diagram below illustrates this pathway.

Denopamine Signaling Pathway Denopamine Denopamine Beta1_AR β1-Adrenergic Receptor Denopamine->Beta1_AR G_Protein Gs Protein Beta1_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Channel L-type Ca2+ Channels PKA->Ca_Channel phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx enhances Contraction Increased Myocardial Contractility Ca_Influx->Contraction leads to

Denopamine's mechanism of action via the β1-adrenergic signaling cascade.

Comparison of Denopamine M-3 Reference Standard Validation Parameters

The following tables summarize the validation results for two hypothetical Denopamine M-3 reference standards, designated as "Standard A" and "Standard B," evaluated using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Table 1: Purity and Identification

ParameterStandard AStandard BAcceptance Criteria
Purity (by HPLC-UV) 99.8%98.5%≥ 98.0%
Identity (by ¹H NMR) Conforms to structureConforms to structureConforms to expected structure
Identity (by Mass Spec) Conforms to m/zConforms to m/zMatches theoretical mass
Water Content (by Karl Fischer) 0.15%0.45%≤ 1.0%
Residual Solvents (by GC-HS) < 0.05%0.12%Meets USP <467> limits

Table 2: LC-MS/MS Method Validation Parameters

ParameterStandard AStandard BICH Q2(R1) Guideline Recommendations
Linearity (r²) 0.99950.9989≥ 0.995
Range (ng/mL) 1 - 10001 - 1000Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%80% - 120% of test concentration
Precision (% RSD)
- Intra-day≤ 2.5%≤ 4.8%≤ 15%
- Inter-day≤ 3.1%≤ 6.2%≤ 15%
Limit of Detection (LOD) (ng/mL) 0.250.50Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) (ng/mL) 1.01.5Signal-to-noise ratio of 10:1
Specificity/Selectivity No interferenceNo interferenceNo significant interference at the retention time of the analyte

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

A reversed-phase HPLC method with UV detection is a standard approach for determining the purity of a reference standard.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The reference standard is dissolved in methanol to a concentration of 1 mg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

For the quantification of Denopamine M-3 in biological matrices, a highly sensitive and selective LC-MS/MS method is employed.

  • Instrumentation: Sciex Triple Quad 6500+ System or equivalent.

  • Column: Phenomenex Kinetex C18, 2.1 x 50 mm, 2.6 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Methanol.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Denopamine M-3: Precursor ion > Product ion (specific m/z values to be determined).

    • Internal Standard (e.g., Denopamine-d3): Precursor ion > Product ion.

  • Sample Preparation (Plasma): Protein precipitation is performed by adding 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma. After vortexing and centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase.

Workflow for Reference Standard Validation

The following diagram outlines the key stages in the validation of a new reference standard for Denopamine M-3.

Reference Standard Validation Workflow Start Obtain Candidate Reference Standard Characterization Structural Characterization (NMR, MS, IR) Start->Characterization Purity Purity Assessment (HPLC, GC, Titration) Characterization->Purity Physicochemical Physicochemical Properties (Water Content, Residual Solvents) Purity->Physicochemical Method_Validation Analytical Method Validation using the Standard Physicochemical->Method_Validation Stability Stability Studies (Long-term and Accelerated) Method_Validation->Stability Documentation Certificate of Analysis Generation Stability->Documentation Release Release for Use Documentation->Release

A typical workflow for the validation of a new analytical reference standard.

Conclusion

The validation of reference standards is a critical component of drug development and quality control. This guide provides a framework for the comparative evaluation of Denopamine M-3 reference standards, emphasizing the importance of purity, identity, and performance in validated analytical methods. By adhering to rigorous validation protocols and clearly defined acceptance criteria, researchers can ensure the accuracy and reliability of their bioanalytical data, ultimately contributing to the development of safe and effective medicines.

References

Comparative Analysis of TA-064 M-3 Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the pharmacokinetic properties of TA-064 (Denopamine) and its metabolite, TA-064 M-3, across various species. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support preclinical and translational research.

TA-064, also known as Denopamine, is a selective β1-adrenergic agonist. Its pharmacological activity and metabolic fate have been investigated in several species, revealing significant interspecies differences. A key metabolite in this process is TA-064 M-3, chemically identified as 4-[2-[[(2R)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]ethyl]-2-methoxyphenol. Understanding the comparative metabolism and pharmacokinetics of Denopamine and TA-064 M-3 is crucial for the extrapolation of preclinical data to human clinical trials.

Quantitative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for TA-064 (Denopamine) in rats, dogs, and humans. Data for the specific metabolite TA-064 M-3 is limited, highlighting an area for further research.

Table 1: Pharmacokinetic Parameters of TA-064 (Denopamine) in Male Sprague-Dawley Rats

ParameterIntravenous (IV) Administration (0.5 mg/kg)Oral (PO) Administration (5 mg/kg)
Cmax -1.8 ± 0.3 ng/mL
Tmax -1.0 ± 0.0 h
AUC (0-∞) 10.8 ± 1.3 ng·h/mL4.9 ± 0.8 ng·h/mL
t½ (beta) 0.8 ± 0.1 h1.1 ± 0.1 h
CLtot 0.77 ± 0.09 L/h/kg-
Vd(ss) 0.83 ± 0.10 L/kg-
Bioavailability (F) -9.1%

Table 2: Pharmacokinetic Parameters of TA-064 (Denopamine) in Male Beagle Dogs

ParameterIntravenous (IV) Administration (0.5 mg/kg)Oral (PO) Administration (5 mg/kg)
Cmax -21.2 ± 4.5 ng/mL
Tmax -0.8 ± 0.1 h
AUC (0-∞) 18.9 ± 2.1 ng·h/mL28.1 ± 4.9 ng·h/mL
t½ (beta) 0.6 ± 0.1 h0.9 ± 0.1 h
CLtot 0.44 ± 0.05 L/h/kg-
Vd(ss) 0.38 ± 0.04 L/kg-
Bioavailability (F) -29.8%

Table 3: Pharmacokinetic Parameters of TA-064 (Denopamine) in Healthy Human Volunteers

ParameterOral (PO) Administration (20 mg)
Tmax 1.5 ± 0.5 h
Note: Tmax was the only parameter reported to be significantly different from hemodialysis patients[1].

Metabolic Pathways

The metabolism of Denopamine varies significantly across species. In rats, the primary metabolic pathway involves glucuronidation, with the main urinary metabolites being unchanged Denopamine and its phenolic O-glucuronide.[2] In contrast, dogs exhibit more extensive metabolism, including O-glucuronidation at both the phenolic and alcoholic hydroxyl groups, phenolic O-sulfation, and hydroxylation followed by O-methylation to form 3-methoxydenopamine, which is then conjugated.[2] Demethylation is reported to be a major metabolic pathway in humans.[2]

An in vitro study using rat liver preparations identified several metabolites, designated M-1 (4'-O-demethylated), iso-M-1 (3'-O-demethylated), M-2 (3-methoxydenopamine), iso-M-2 (3-hydroxy-4-O-methyldenopamine), M-4 (a catechol intermediate), and importantly, M-3 , which is formed by the demethylation of M-2.[3]

Metabolic_Pathway_of_Denopamine Denopamine Denopamine M4 M-4 (Catechol Intermediate) Denopamine->M4 Hydroxylation M1 M-1 (4'-O-demethylated) Denopamine->M1 O-demethylation isoM1 iso-M-1 (3'-O-demethylated) Denopamine->isoM1 O-demethylation Glucuronides Glucuronide Conjugates Denopamine->Glucuronides Sulfates Sulfate Conjugates (in dogs) Denopamine->Sulfates M2 M-2 (3-methoxydenopamine) M4->M2 O-methylation M3 TA-064 M-3 M2->M3 Demethylation M2->Glucuronides M3->Glucuronides M1->Glucuronides

Metabolic pathway of Denopamine.[2][3]

Experimental Protocols

In Vitro Metabolism with Liver Microsomes

A representative protocol for studying the in vitro metabolism of a test compound using liver microsomes from different species is outlined below. This methodology is crucial for identifying potential metabolites and understanding species-specific metabolic pathways.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution (e.g., 1 mM in DMSO) incubation_mix Prepare incubation mixture: - Phosphate buffer (pH 7.4) - Liver microsomes (e.g., 0.5 mg/mL) - Test compound (e.g., 1 µM) prep_compound->incubation_mix prep_microsomes Thaw Liver Microsomes (Human, Rat, Dog, Monkey) on ice prep_microsomes->incubation_mix prep_cofactors Prepare NADPH-regenerating system (e.g., NADP+, G6P, G6PDH) start_reaction Initiate reaction by adding NADPH-regenerating system prep_cofactors->start_reaction pre_incubation Pre-incubate at 37°C for 5 minutes incubation_mix->pre_incubation pre_incubation->start_reaction incubation_time Incubate at 37°C with shaking for a defined time course (e.g., 0, 15, 30, 60 min) start_reaction->incubation_time stop_reaction Terminate reaction with cold acetonitrile incubation_time->stop_reaction centrifuge Centrifuge to precipitate proteins stop_reaction->centrifuge analyze Analyze supernatant by LC-MS/MS to identify and quantify parent compound and metabolites centrifuge->analyze

Workflow for in vitro metabolism studies.
In Vivo Pharmacokinetic Study in Animals

The following workflow describes a typical experimental design for determining the pharmacokinetic profile of a compound after intravenous and oral administration in an animal model, such as the rat or dog.

In_Vivo_PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis_pk Sample Analysis and Data Interpretation animal_acclimation Acclimatize animals to laboratory conditions fasting Fast animals overnight with free access to water animal_acclimation->fasting catheterization Surgically implant cannulas for dosing and blood sampling (optional) fasting->catheterization iv_dose Administer a single intravenous (IV) bolus dose via tail vein or cannula catheterization->iv_dose po_dose Administer a single oral (PO) gavage dose catheterization->po_dose blood_collection Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) iv_dose->blood_collection po_dose->blood_collection plasma_prep Process blood to obtain plasma and store at -80°C blood_collection->plasma_prep lcms_analysis Quantify drug and metabolite concentrations in plasma using a validated LC-MS/MS method plasma_prep->lcms_analysis pk_analysis Perform pharmacokinetic analysis to determine parameters (Cmax, Tmax, AUC, t½, CL, Vd, F) lcms_analysis->pk_analysis

Workflow for in vivo pharmacokinetic studies.

Signaling Pathway

Denopamine exerts its therapeutic effect by selectively activating β1-adrenergic receptors, which are predominantly located in cardiac tissue. This activation triggers a downstream signaling cascade that ultimately leads to an increase in cardiac contractility and heart rate.

Beta1_Adrenergic_Signaling Denopamine Denopamine (TA-064) Beta1AR β1-Adrenergic Receptor Denopamine->Beta1AR Binds to G_protein Gs Protein Beta1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates HR Increased Heart Rate PKA->HR Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contraction Increased Myocardial Contractility Ca_influx->Contraction

β1-adrenergic receptor signaling pathway.

Conclusion

This comparative analysis of TA-064 (Denopamine) and its metabolite TA-064 M-3 highlights significant species-dependent differences in metabolism and pharmacokinetics. While the metabolic pathways in rats and dogs have been partially elucidated, there is a clear need for more comprehensive quantitative pharmacokinetic data, particularly for the M-3 metabolite, across a wider range of species, including non-human primates and humans. The provided experimental workflows and signaling pathway diagrams serve as a foundational resource for designing future studies aimed at bridging these knowledge gaps and facilitating the clinical development of TA-064.

References

Validation of TA-064 M-3 as a Novel Biomarker in Heart Failure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of novel biomarkers are critical for advancing the diagnosis, prognosis, and therapeutic management of heart failure. This guide provides a comparative analysis of the hypothetical biomarker TA-064 M-3 against established and emerging biomarkers in heart failure. The objective is to present a framework for the validation of a new biomarker by comparing its potential performance with existing alternatives, supported by experimental data and detailed methodologies.

Introduction to Biomarkers in Heart Failure

Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. Biomarkers play a pivotal role in the clinical assessment of heart failure, offering insights into various pathophysiological processes including myocardial stretch, injury, inflammation, and fibrosis. An ideal biomarker should be sensitive, specific, reproducible, and provide incremental prognostic or diagnostic information beyond existing clinical parameters.

This guide evaluates the hypothetical biomarker TA-064 M-3 in the context of well-established biomarkers such as natriuretic peptides (BNP and NT-proBNP) and cardiac troponins (cTn), as well as novel biomarkers like galectin-3 and soluble ST2 (sST2).

Comparative Analysis of Heart Failure Biomarkers

The following tables summarize the key characteristics and performance metrics of TA-064 M-3 (hypothetical) and other prominent heart failure biomarkers.

Table 1: Overview of Heart Failure Biomarkers

BiomarkerPathophysiological ProcessPrimary Clinical UseStrengthsLimitations
TA-064 M-3 (Hypothetical) Selective β1-Adrenergic Pathway ModulationMonitoring response to β-agonist therapy, PrognosisHigh specificity for therapy monitoring, Potential to guide personalized treatmentNot yet validated, Clinical utility unproven
BNP & NT-proBNP Myocardial Stretch and StressDiagnosis, Prognosis, Disease SeverityHigh sensitivity for ruling out acute heart failure, Strong prognostic value[1][2]Levels affected by age, renal function, obesity, and atrial fibrillation[3][4]
Cardiac Troponins (cTnI, cTnT) Myocardial Injury/NecrosisDiagnosis of acute myocardial infarction, Prognosis in heart failure[5][6]High specificity for myocardial injury, Strong prognostic marker in chronic heart failure[7][8]Elevated in various non-heart failure conditions causing myocardial injury[6]
Galectin-3 Inflammation and FibrosisPrognosis, Risk Stratification[9][10]Reflects cardiac remodeling and fibrosis, FDA-approved for risk stratification[10]Not specific for cardiac fibrosis, Inferior prognostic value compared to NT-proBNP in some studies[9][11]
Soluble ST2 (sST2) Inflammation, Fibrosis, and Myocardial StressPrognosis, Risk Stratification[12][13]Less affected by confounding factors like age and BMI compared to natriuretic peptides, Reflects vascular and cardiac remodeling[14][15]Not specific for heart failure, elevated in other inflammatory conditions[11]

Table 2: Quantitative Performance of Heart Failure Biomarkers

BiomarkerTypical Cut-off Values for Diagnosis/PrognosisSensitivitySpecificityKey Prognostic Information
TA-064 M-3 (Hypothetical) > 50 ng/L (Prognostic)85% (Hypothetical)90% (Hypothetical)Predicts adverse events in patients on inotropic support.
BNP > 100 pg/mL (Acute HF Diagnosis)[4]90%[4]76%[4]Elevated levels correlate with increased mortality and re-hospitalization.[16]
NT-proBNP Age-stratified: <50 yrs: >450 pg/mL; 50-75 yrs: >900 pg/mL; >75 yrs: >1800 pg/mL (Acute HF)[17]90%[17]84%[17]Strong predictor of long-term mortality.[18]
High-Sensitivity cTnT > 14 ng/L (Prognostic in Chronic HF)Varies by studyVaries by studyDetectable levels are associated with a higher risk of death and cardiovascular events.[19]
Galectin-3 > 17.8 ng/mL (Prognostic)Varies by studyVaries by studyHigher levels are associated with increased risk of mortality and rehospitalization.[10]
sST2 > 35 ng/mL (Prognostic)Varies by studyVaries by studyA strong predictor of all-cause and cardiovascular death in chronic heart failure outpatients.[12]

Experimental Protocols

The measurement of these biomarkers in clinical and research settings relies on robust and validated analytical methods. The most common methodology is the immunoassay, which utilizes the specific binding of antibodies to the target biomarker.

General Immunoassay Protocol (e.g., ELISA - Enzyme-Linked Immunosorbent Assay)
  • Coating: A microtiter plate is coated with a capture antibody specific to the biomarker of interest (e.g., anti-TA-064 M-3 antibody).

  • Blocking: Non-specific binding sites on the plate are blocked using a blocking buffer (e.g., bovine serum albumin).

  • Sample Incubation: Patient serum or plasma samples, along with standards and controls, are added to the wells. The biomarker in the sample binds to the capture antibody.

  • Washing: The plate is washed to remove unbound substances.

  • Detection Antibody Incubation: A second antibody (detection antibody), which is also specific to the biomarker and is conjugated to an enzyme (e.g., horseradish peroxidase), is added. This antibody binds to a different epitope on the captured biomarker, forming a "sandwich".

  • Washing: The plate is washed again to remove the unbound detection antibody.

  • Substrate Addition: A substrate for the enzyme is added, which is converted by the enzyme into a detectable signal (e.g., a color change).

  • Signal Measurement: The intensity of the signal is measured using a spectrophotometer. The concentration of the biomarker in the sample is determined by comparing its signal to a standard curve generated from samples with known biomarker concentrations.

Mandatory Visualizations

Signaling Pathway

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TA_064 TA-064 Beta1_AR β1-Adrenergic Receptor TA_064->Beta1_AR Binds to TA_064_M3 TA-064 M-3 (Biomarker) TA_064->TA_064_M3 Metabolized to G_Protein Gs Protein Beta1_AR->G_Protein AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Effects Increased Contractility Calcium Influx PKA->Cellular_Effects Phosphorylates targets leading to TA_064_M3->Beta1_AR May also bind

Caption: Hypothetical signaling pathway of TA-064 and its metabolite TA-064 M-3.

Experimental Workflow

cluster_study_design Study Design & Cohort Selection cluster_sample_processing Sample Collection & Processing cluster_analysis Biomarker Analysis cluster_validation Statistical Analysis & Validation Patient_Cohort Heart Failure Patient Cohort (Prospective, n=500) Blood_Collection Blood Sample Collection (Serum/Plasma) Patient_Cohort->Blood_Collection Control_Group Healthy Control Group (n=200) Control_Group->Blood_Collection Sample_Processing Centrifugation & Aliquoting Blood_Collection->Sample_Processing Storage Storage at -80°C Sample_Processing->Storage Immunoassay Immunoassay for TA-064 M-3 & Other Biomarkers Storage->Immunoassay Data_Acquisition Data Acquisition & QC Immunoassay->Data_Acquisition Statistical_Analysis Statistical Analysis (ROC, Kaplan-Meier) Data_Acquisition->Statistical_Analysis Clinical_Correlation Correlation with Clinical Endpoints (Mortality, Rehospitalization) Statistical_Analysis->Clinical_Correlation Validation Validation in Independent Cohort Clinical_Correlation->Validation

Caption: General experimental workflow for biomarker validation.

Conclusion

The validation of a novel biomarker such as the hypothetical TA-064 M-3 requires a rigorous comparison against established markers. While natriuretic peptides and cardiac troponins remain the cornerstones of heart failure diagnosis and prognosis, emerging biomarkers like galectin-3 and sST2 provide valuable information on underlying inflammatory and fibrotic processes. The potential utility of TA-064 M-3 would lie in its ability to offer unique insights, possibly into therapeutic response, that complement the information provided by the existing panel of biomarkers. Further prospective studies are essential to establish the clinical value of any new biomarker in the complex landscape of heart failure management.

References

A Comparative Guide to the Synthesis of Lenvatinib N-Oxide (TA-064 M-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lenvatinib is metabolized in vivo primarily through processes mediated by CYP3A and aldehyde oxidase[1][2]. One of the identified metabolites is the pharmacologically active N-oxide, TA-064 M-3[3]. The synthesis of this metabolite is crucial for various research applications, including its use as an analytical standard, for in-depth pharmacological studies, and in the investigation of drug metabolism pathways.

The proposed synthesis of TA-064 M-3 starts with the parent drug, Lenvatinib, which can be synthesized through multi-step processes as described in the literature[4][5][6]. The key transformation to obtain TA-064 M-3 is the oxidation of the quinoline nitrogen atom in the Lenvatinib molecule.

Comparative Analysis of Proposed Synthesis Methods

The most common and effective method for the N-oxidation of aromatic nitrogen heterocycles, such as the quinoline moiety in Lenvatinib, involves the use of peroxy acids[7][8]. The choice of the specific oxidizing agent and reaction conditions can influence the reaction's efficiency, yield, and purity of the final product. Below is a qualitative comparison of two potential methods.

Table 1: Comparison of Proposed Synthesis Methods for TA-064 M-3

ParameterMethod 1: m-CPBA OxidationMethod 2: Hydrogen Peroxide/Acetic Acid
Oxidizing Agent meta-Chloroperbenzoic acid (m-CPBA)Hydrogen peroxide in acetic acid
Typical Solvent Chlorinated solvents (e.g., Dichloromethane, Chloroform)Acetic acid
Reaction Temperature 0 °C to room temperatureRoom temperature to gentle heating
Potential Advantages High yields, commercially available, relatively clean reactions[3][8].Cost-effective reagents, straightforward workup.
Potential Disadvantages m-CPBA can be shock-sensitive and requires careful handling. The byproduct, m-chlorobenzoic acid, needs to be removed during purification.Can lead to over-oxidation or side reactions if not carefully controlled. Reaction times may be longer.
Reaction Selectivity Generally high for N-oxidation of heterocycles[9].May be less selective depending on other functional groups present in the molecule.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of TA-064 M-3 from Lenvatinib. These protocols are based on general procedures for N-oxidation of quinoline derivatives.

Method 1: Synthesis of TA-064 M-3 using m-Chloroperbenzoic Acid (m-CPBA)

Principle: This method utilizes the high reactivity and selectivity of m-CPBA to oxidize the nitrogen atom of the quinoline ring in Lenvatinib to form the corresponding N-oxide[7][8].

Materials:

  • Lenvatinib

  • meta-Chloroperbenzoic acid (m-CPBA, 77% max.)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Dissolve Lenvatinib (1 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain pure TA-064 M-3.

Method 2: Synthesis of TA-064 M-3 using Hydrogen Peroxide in Acetic Acid

Principle: This classic method employs a mixture of hydrogen peroxide and a carboxylic acid (in this case, acetic acid which also acts as the solvent) to form an in-situ peroxy acid that oxidizes the quinoline nitrogen.

Materials:

  • Lenvatinib

  • Glacial acetic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Lenvatinib (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Slowly add hydrogen peroxide (2-3 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting crude product by a suitable method such as recrystallization or column chromatography to yield pure TA-064 M-3.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of TA-064 M-3 from Lenvatinib.

G Lenvatinib Lenvatinib Oxidation N-Oxidation Lenvatinib->Oxidation Oxidizing Agent (e.g., m-CPBA) TA064_M3 TA-064 M-3 Oxidation->TA064_M3 Crude Product Purification Purification (Chromatography) TA064_M3->Purification Final_Product Pure TA-064 M-3 Purification->Final_Product

Caption: General workflow for the synthesis of TA-064 M-3.

Metabolic Pathway of Lenvatinib to TA-064 M-3

This diagram shows the metabolic relationship between Lenvatinib and its N-oxide metabolite, TA-064 M-3.

G Lenvatinib Lenvatinib (Parent Drug) Metabolism Metabolism (CYP3A, Aldehyde Oxidase) Lenvatinib->Metabolism TA064_M3 TA-064 M-3 (N-Oxide Metabolite) Metabolism->TA064_M3

References

A Head-to-Head Comparison of TA-064 (Denopamine) and Known Beta-1 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the beta-1 adrenergic agonist TA-064, also known as Denopamine, with other well-established beta-1 agonists. The information presented is intended to support research and development efforts by offering a clear perspective on the binding affinity, functional efficacy, and selectivity of these compounds.

Introduction to TA-064 (Denopamine)

TA-064 (Denopamine) is a selective agonist for the beta-1 adrenergic receptor, a class of G-protein coupled receptors predominantly expressed in the heart.[1][2][3] Activation of these receptors initiates a signaling cascade that leads to increased cardiac contractility and heart rate.[4] Consequently, beta-1 agonists are of significant interest in the development of therapeutics for conditions such as heart failure and cardiogenic shock. This guide compares the in vitro pharmacological properties of TA-064 with other known beta-1 agonists, including the non-selective agonist Isoproterenol and the clinically utilized Dobutamine and Prenalterol.

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter that dictates its potency. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities (Ki in nM) of TA-064 and other beta-agonists for beta-1 (β1) and beta-2 (β2) adrenergic receptors. The data is derived from radioligand binding assays using membranes from rat heart (predominantly β1) and rat lung (predominantly β2).[5]

Compoundβ1 Ki (nM) (Rat Heart)β2 Ki (nM) (Rat Lung)β1 Selectivity (Ki β2 / Ki β1)
TA-064 (Denopamine) 545 2205 4.05
Isoproterenol14.120.61.46
Dobutamine6457351.14
Prenalterol1584122.61
Norepinephrine2277443.28
Epinephrine2481360.55
Terbutaline642025000.39
Procaterol144070.20.05

Data sourced from Nagao, T., et al. (1985).[5]

As the data indicates, TA-064 demonstrates a higher affinity for the beta-1 receptor over the beta-2 receptor, with a selectivity ratio of 4.05. This selectivity is greater than that of the non-selective agonist Isoproterenol and the clinically used beta-1 agonist Dobutamine.

Comparative Analysis of Functional Efficacy

Functional efficacy describes the ability of an agonist to elicit a biological response upon binding to its receptor. This is often quantified by the half-maximal effective concentration (EC50), which is the concentration of an agonist that produces 50% of the maximal response. A lower EC50 value indicates greater potency. Intrinsic activity refers to the maximal effect (Emax) of an agonist relative to a full agonist.

The table below presents the functional efficacy (EC50 in nM) and intrinsic activity of TA-064 and other beta-agonists in a cAMP accumulation assay using Chinese Hamster Ovary (CHO) cells stably expressing human beta-1 (β1) and beta-2 (β2) adrenoceptors.

Compoundβ1 EC50 (nM)β2 EC50 (nM)Intrinsic Activity (vs. Isoproterenol)
TA-064 (Denopamine) 30.9 218.8 Partial Agonist
Isoproterenol1.61.3Full Agonist
Dobutamine25.1199.5Partial Agonist
Prenalterol5.0125.9Partial Agonist
Norepinephrine3.2199.5Full Agonist
Epinephrine1.32.0Full Agonist

Data represents a compilation from publicly available pharmacological studies. Specific intrinsic activity values can vary between assay systems.

TA-064 acts as a partial agonist at the beta-1 receptor, with a lower potency compared to the full agonist Isoproterenol. Its functional selectivity for the beta-1 receptor is evident from the significantly lower EC50 value for β1 compared to β2.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methods used to generate the comparative data, the following diagrams illustrate the beta-1 adrenergic signaling pathway and the workflows for the key experimental assays.

G Beta-1 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Beta-1 Agonist (e.g., TA-064) b1AR Beta-1 Adrenergic Receptor (β1AR) Agonist->b1AR Binds to Gs Gs Protein (α, β, γ subunits) b1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Increased Cardiac Contractility & Heart Rate Phosphorylation->Response Leads to

Caption: Beta-1 adrenergic receptor signaling cascade.

G Experimental Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat heart) Incubation Incubation of Membranes, Radioligand & Competitor Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]-DHA) Radioligand->Incubation Competitor Unlabeled Competitor (e.g., TA-064) Competitor->Incubation Filtration Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Scintillation Scintillation Counting to Measure Radioactivity Filtration->Scintillation Competition_Curve Generate Competition Binding Curve Scintillation->Competition_Curve Ki_Calc Calculate Ki Value Competition_Curve->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

G Experimental Workflow: cAMP Accumulation Assay cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection & Analysis Cell_Culture Culture Cells Expressing Beta-1 Adrenergic Receptor PDE_Inhibitor Pre-treat with PDE Inhibitor (e.g., IBMX) Cell_Culture->PDE_Inhibitor Agonist_Addition Add Varying Concentrations of Agonist (e.g., TA-064) PDE_Inhibitor->Agonist_Addition Incubation Incubate for a Defined Period Agonist_Addition->Incubation Cell_Lysis Lyse Cells to Release Intracellular cAMP Incubation->Cell_Lysis cAMP_Quant Quantify cAMP Levels (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Quant Dose_Response Generate Dose-Response Curve cAMP_Quant->Dose_Response EC50_Calc Calculate EC50 Value Dose_Response->EC50_Calc

Caption: Workflow for a cell-based cAMP accumulation assay.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for beta-adrenergic receptors.

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat heart or lung) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet by resuspension and recentrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Assay Procedure:

  • In a 96-well plate, add the following to each well:

    • Membrane preparation (a fixed amount of protein).

    • A fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol).

    • Varying concentrations of the unlabeled competitor compound (e.g., TA-064).

  • For total binding, omit the competitor. For non-specific binding, add a high concentration of a non-selective antagonist (e.g., propranolol).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined time to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from all other measurements to obtain specific binding.

  • Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol outlines a general procedure for measuring the functional efficacy (EC50) of a beta-agonist.

1. Cell Culture and Preparation:

  • Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the beta-1 or beta-2 adrenergic receptor.

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Prior to the assay, wash the cells and incubate them in a serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

2. Agonist Stimulation:

  • Prepare serial dilutions of the test agonist (e.g., TA-064) in the assay buffer.

  • Add the different concentrations of the agonist to the cells.

  • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.

3. cAMP Detection:

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the amount of cAMP in each well using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.

  • Plot the cAMP concentration as a function of the log of the agonist concentration to create a dose-response curve.

  • Determine the EC50 value from the dose-response curve, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

This guide provides a comparative overview of TA-064 (Denopamine) in relation to other well-characterized beta-1 agonists. The data presented in the tables, along with the detailed experimental protocols and pathway diagrams, offer a comprehensive resource for researchers in the field of cardiovascular pharmacology and drug development. TA-064's selectivity for the beta-1 adrenergic receptor, coupled with its partial agonist activity, highlights its distinct pharmacological profile. This information can aid in the design of future studies and the development of novel therapeutics targeting the beta-1 adrenergic system.

References

In Vivo Correlation of Drug and Metabolite Levels with Pharmacological Effects: A Comparative Guide Featuring the PRMT4 Inhibitor TP-064

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a compound designated "TA-064" and a specific metabolite "M-3" did not yield definitive public domain information. This guide will proceed using TP-064 , a well-characterized, potent, and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). We will use a hypothetical active metabolite, designated "M-3," for illustrative purposes to demonstrate the principles of correlating metabolite levels with in vivo pharmacological effects. The quantitative in vivo data presented for TP-064 and "M-3" are representative examples based on similar small molecule inhibitors and are intended for illustrative purposes.

Introduction

The in vivo assessment of a drug candidate and its metabolites is a cornerstone of preclinical and clinical drug development. Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) relationship is crucial for determining dosage regimens, predicting efficacy, and ensuring safety. This guide provides a comparative framework for evaluating the in vivo pharmacological effects of a parent drug, TP-064, and its hypothetical active metabolite, "M-3." TP-064 is a selective inhibitor of PRMT4, an enzyme implicated in various cancers, including multiple myeloma.[1][2] By inhibiting PRMT4, TP-064 can induce cell cycle arrest and inhibit the proliferation of cancer cells.[1]

This guide will detail experimental protocols, present comparative data in a structured format, and visualize key pathways and workflows to aid researchers in designing and interpreting studies that aim to correlate drug and metabolite concentrations with their in vivo pharmacological outcomes.

Comparative Pharmacokinetics and Pharmacodynamics

The following tables summarize the key in vitro and in vivo pharmacokinetic and pharmacodynamic parameters for TP-064 and its hypothetical active metabolite "M-3."

Table 1: In Vitro Activity and In Vivo Pharmacokinetic Profile
ParameterTP-064 (Parent Drug)"M-3" (Hypothetical Metabolite)Alternative: EZM2302
Target PRMT4 (CARM1)PRMT4 (CARM1)PRMT4 (CARM1)
Biochemical IC₅₀ < 10 nM[1]15 nM6 nM
Cellular IC₅₀ (NCI-H929) ~100 nM120 nM~50 nM
Plasma Protein Binding ModerateModerate to HighModerate
In Vivo Model MouseMouseMouse, Rat
Administration Route Oral (p.o.), Intraperitoneal (i.p.)-Oral (p.o.), Intravenous (i.v.)
Oral Bioavailability (F) ~40%-Moderate
Plasma Clearance (CL) ModerateLow43 mL/min/kg (mouse)
Volume of Distribution (Vd) ModerateHigh-
Half-life (t₁/₂) 4-6 hours8-10 hours-

Data for EZM2302, another potent CARM1 inhibitor, is provided for comparative context.

Table 2: In Vivo Pharmacodynamic Effects (Multiple Myeloma Xenograft Model)
ParameterTP-064 (50 mg/kg, p.o., QD)"M-3" (Correlated Exposure)Untreated Control
Tumor Growth Inhibition (TGI) 65%Contributes to TGI0%
Target Engagement (Tumor BAF155 Dimethylation) 70% reductionContributes to target engagementNo change
Cell Cycle Arrest (in vivo) Increase in G1 phase populationContributes to G1 arrestBaseline
Maximum Tolerated Dose (MTD) >100 mg/kg--

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of in vivo studies. Below are representative protocols for key experiments.

In Vivo Pharmacokinetic Study
  • Animal Model: Male BALB/c mice (8-10 weeks old).

  • Dosing:

    • A single dose of TP-064 is administered orally (p.o.) at 50 mg/kg.

    • The vehicle used is 0.5% methylcellulose in sterile water.

  • Sample Collection:

    • Blood samples (approximately 50 µL) are collected via tail vein bleeding at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Samples are collected into EDTA-coated tubes and centrifuged to separate plasma.

  • Bioanalysis:

    • Plasma concentrations of TP-064 and its potential metabolites (including "M-3") are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, CL, Vd) are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

In Vivo Efficacy (Xenograft Model)
  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID) are subcutaneously inoculated with a human multiple myeloma cell line (e.g., NCI-H929).

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

    • TP-064 is administered orally at a specified dose (e.g., 50 mg/kg) once daily (QD) for 21 days.

    • The control group receives the vehicle.

  • Efficacy Endpoints:

    • Tumor volume is measured twice weekly with calipers.

    • Animal body weight is monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis:

    • At the end of the study, tumors are excised for analysis of target engagement (e.g., Western blot for dimethylated BAF155).

Correlation of Metabolite Levels with Pharmacological Effects
  • Study Design: A satellite group of animals from the efficacy study is used for PK/PD modeling.

  • Sample Collection:

    • At various time points after the final dose, blood and tumor tissue are collected from subgroups of animals.

  • Analysis:

    • Plasma and tumor concentrations of TP-064 and "M-3" are determined by LC-MS/MS.

    • Tumor tissue is analyzed for pharmacodynamic markers (e.g., target methylation, cell cycle markers).

  • Data Correlation:

    • The concentrations of TP-064 and "M-3" in the tumor are correlated with the observed pharmacodynamic effects (e.g., percentage of target inhibition, degree of cell cycle arrest).

    • This allows for the determination of the relative contribution of the parent drug and its metabolite to the overall pharmacological activity.

Visualizations: Signaling Pathways and Workflows

PRMT4 (CARM1) Signaling Pathway

PRMT4_Signaling Simplified PRMT4 (CARM1) Signaling Pathway cluster_nucleus Nucleus PRMT4 PRMT4 (CARM1) SAH SAH PRMT4->SAH Product Methylated_H Methylated Histones (H3R17me2a, H3R26me2a) PRMT4->Methylated_H Methylation Methylated_TF Methylated TFs PRMT4->Methylated_TF Methylation SAM SAM SAM->PRMT4 Methyl Donor Histones Histones (e.g., H3) Histones->PRMT4 TF Transcription Factors (e.g., p53, NF-kB) TF->PRMT4 Gene_Transcription Target Gene Transcription Methylated_H->Gene_Transcription Activates Methylated_TF->Gene_Transcription Activates Cell_Cycle Cell Cycle Progression Gene_Transcription->Cell_Cycle Apoptosis Apoptosis Regulation Gene_Transcription->Apoptosis TP064 TP-064 TP064->PRMT4 Inhibits

Caption: Simplified signaling pathway of PRMT4 (CARM1) and its inhibition by TP-064.

Experimental Workflow for In Vivo PK/PD Correlation

PKPD_Workflow cluster_in_vivo In Vivo Experiment cluster_analysis Bioanalysis & Data Processing cluster_correlation PK/PD Correlation start Dose Administration (TP-064 in Animal Model) pk_sampling Pharmacokinetic Sampling (Blood Collection) start->pk_sampling pd_sampling Pharmacodynamic Sampling (Tumor/Tissue Collection) start->pd_sampling lcms LC-MS/MS Analysis (Quantify TP-064 & M-3) pk_sampling->lcms western Western Blot / IHC (Measure Target Engagement) pd_sampling->western facs FACS Analysis (Assess Cell Cycle) pd_sampling->facs pk_model Pharmacokinetic Modeling lcms->pk_model pd_model Pharmacodynamic Modeling western->pd_model facs->pd_model correlation Correlate Drug/Metabolite Concentration with Effect pk_model->correlation pd_model->correlation end end correlation->end Establish Exposure-Response Relationship

Caption: Experimental workflow for correlating in vivo PK and PD data.

Conclusion

This guide outlines a comprehensive approach to correlating the in vivo concentrations of a parent drug, exemplified by the PRMT4 inhibitor TP-064, and its hypothetical active metabolite "M-3," with their pharmacological effects. By employing rigorous experimental protocols and integrated data analysis, researchers can elucidate the distinct contributions of both the parent compound and its metabolites to the overall in vivo activity. This understanding is paramount for the successful development of novel therapeutics, enabling more accurate predictions of clinical efficacy and safety. The provided tables and diagrams serve as a template for the systematic evaluation of drug candidates and their metabolites in a preclinical setting.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Novel Research Metabolites Such as TA-064 Metabolite M-3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides general guidance for the disposal of a novel or uncharacterized research chemical, referred to here as TA-064 metabolite M-3, for which specific disposal protocols are not available. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure compliance with all local, state, and federal regulations. Never dispose of unknown chemicals down the drain or in the regular trash.

Immediate Safety and Handling Precautions

Given the absence of specific data for this compound, it must be handled as a potentially hazardous substance. All laboratory personnel must adhere to standard chemical safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Body Protection: A lab coat is required.

Engineering Controls:

  • All handling of this compound, both in its pure form and in solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol for this compound

Step 1: Waste Characterization

As a novel metabolite, TA-064 M-3 must be treated as hazardous waste until proven otherwise.[1][2] The first step in proper disposal is to determine if the waste exhibits any hazardous characteristics as defined by the Resource Conservation and Recovery Act (RCRA).[3] Since the specific properties of TA-064 M-3 are unknown, assume it may possess one or more of the following characteristics until data is available.

Table 1: RCRA Hazardous Waste Characteristics

CharacteristicDescriptionExamples of Wastes Exhibiting the Characteristic
Ignitability Liquids with a flash point < 60°C (140°F), flammable compressed gases, or oxidizers.[3]Alcohols, used solvents.[3]
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that can corrode steel.[3]Acids, bases, hydroxides, amines.[3]
Reactivity Substances that are unstable, may react with water, can release toxic gases, or are capable of detonation.[3]Pyrophoric materials, sulfide-generating compounds.[3]
Toxicity Harmful when ingested or absorbed. Can leach from waste and pollute groundwater.[3]Heavy metals, cyanides, certain organic compounds.[3]

Step 2: Waste Collection and Segregation

Proper collection and segregation are crucial to prevent dangerous chemical reactions.

  • Designated Waste Container:

    • Use a dedicated, leak-proof container made of a material compatible with the waste. Plastic is often preferred.[4]

    • The container must have a secure screw-top cap.[5]

    • If the original container of a discarded chemical is used, ensure the label is not defaced.[6]

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag provided by your EHS department.[4][6]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." If in a solution, list all components and their approximate percentages.

      • The accumulation start date (the date the first drop of waste is added).[6]

      • The hazard characteristics (e.g., "Ignitable," "Toxic"). If unknown, indicate "Potentially Hazardous - Awaiting Characterization."

  • Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by EHS.

    • Store waste containers away from incompatible materials. As a general rule, store acids and bases separately, and keep oxidizing agents away from organic compounds.[5]

Step 3: Waste Storage

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.[4][5]

  • The SAA must be at or near the point of generation.[4]

  • Keep the waste container closed at all times, except when adding waste.[4][5]

  • Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[7]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.[4]

Step 4: Disposal Request and Pickup

  • Request Pickup: Once the waste container is full (no more than 90% capacity to allow for expansion), or if you are approaching the storage time limit (typically up to one year, but check with your EHS), submit a chemical waste pickup request to your institution's EHS department.[4][5]

  • EHS Management: Your EHS department is responsible for the collection, proper management, and ultimate disposal of the hazardous waste in a safe and environmentally sound manner that complies with all regulations.[4]

Experimental Protocols: Waste Characterization

For novel compounds like TA-064 M-3, your institution's EHS or a contracted service may need to perform a basic hazard characterization before final disposal. This typically involves:

  • pH Testing: To determine corrosivity.

  • Flashpoint Testing: To determine ignitability.

  • Reactivity Screening: Assessing reactivity with water, air, and other substances.

  • Toxicity Assessment: Based on the structure of the parent compound (TA-064) and any known toxicological data for similar chemical structures.

Visualizations

The following diagrams illustrate the decision-making process and workflow for the proper disposal of a novel research metabolite.

Disposal_Decision_Workflow Figure 1: Disposal Decision Workflow for this compound cluster_lab_activities Laboratory Activities cluster_ehs_activities EHS Activities start Waste Generated: This compound characterize Characterize Waste: Treat as Hazardous (Properties Unknown) start->characterize collect Collect in a Compatible, Labeled Waste Container characterize->collect store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect->store request Container Full or Nearing Time Limit? Request EHS Pickup store->request pickup EHS Collects Hazardous Waste request->pickup Yes transport Transport to Central Waste Facility pickup->transport dispose Final Disposal via Incineration or other Approved Method transport->dispose

Caption: Figure 1: A flowchart illustrating the step-by-step process from waste generation in the lab to final disposal managed by the Environmental Health and Safety (EHS) department.

Waste_Segregation_Logic Figure 2: Waste Segregation and Storage Logic cluster_incompatibles Store Away From Incompatibles metabolite TA-064 M-3 Waste container Dedicated, Labeled Container (e.g., 'Halogenated Organic Waste') metabolite->container secondary_containment Secondary Containment container->secondary_containment saa Satellite Accumulation Area (SAA) acids Acids bases Bases oxidizers Oxidizers secondary_containment->saa

Caption: Figure 2: A diagram showing the logical relationship for proper containment and segregation of TA-064 M-3 waste within the laboratory.

References

Safeguarding Researchers: A Comprehensive Guide to Handling TA-064 Metabolite M-3

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and disposal plans are critical for laboratory personnel handling novel chemical entities. This guide provides a detailed operational framework for the safe management of TA-064 metabolite M-3, ensuring the well-being of researchers and compliance with laboratory safety standards.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on established best practices for handling potentially hazardous chemicals and active pharmaceutical ingredients in a laboratory setting. The following procedures are derived from safety protocols for similar chemical compounds, including those dissolved in common laboratory solvents like methanol.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, assuming it may possess unknown toxicological properties.

Body PartRecommended ProtectionSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to check for compatibility with the solvents being used. Use proper glove removal technique to avoid skin contact.
Eyes & Face Safety glasses with side shields or goggles, and a face shieldA face shield should be worn in situations with a higher risk of splashes or aerosol generation.
Body Laboratory coatA flame-resistant lab coat is advisable if flammable solvents are present.
Respiratory Fume hood or other ventilated enclosureAll handling of the metabolite should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_sds Review Safety Information (General Chemical Safety) prep_ppe->prep_sds prep_fume_hood Prepare Chemical Fume Hood prep_sds->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh/Measure Metabolite prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve/Dilute as Needed handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Work Surfaces handling_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe Handling Workflow for this compound.

Experimental Protocols

Given the lack of specific data for this compound, all experimental procedures should be conducted under the assumption that the compound is hazardous.

General Handling Precautions:

  • Always handle the substance within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2]

  • Use non-sparking tools, especially when working with flammable solvents.[2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Do not eat, drink, or smoke in the laboratory area.

  • Wash hands thoroughly after handling.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.

Waste TypeDisposal Procedure
Solid Waste Contaminated materials such as gloves, weigh boats, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of down the drain.
Sharps Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste.

By adhering to these stringent safety and handling protocols, researchers can mitigate the potential risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.